Technical Documentation Center

3-phenyl-1,2-oxathiolane2,2-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-phenyl-1,2-oxathiolane2,2-dioxide
  • CAS: 26910-63-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 3-phenyl-1,2-oxathiolane2,2-dioxide

An in-depth technical analysis of the NMR characterization of 3-phenyl-1,2-oxathiolane 2,2-dioxide requires a fundamental understanding of its structural dynamics. As a γ -sultone (a cyclic sulfonate ester), this molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the NMR characterization of 3-phenyl-1,2-oxathiolane 2,2-dioxide requires a fundamental understanding of its structural dynamics. As a γ -sultone (a cyclic sulfonate ester), this molecule presents a unique electronic environment. The 5-membered ring is heavily polarized by the sulfonyl group and the endocyclic oxygen, while the C3-phenyl substitution introduces significant magnetic anisotropy.

This guide provides a comprehensive, self-validating framework for the structural elucidation of 3-phenyl-1,2-oxathiolane 2,2-dioxide, detailing the causality behind its specific 1 H and 13 C NMR chemical shifts and the experimental protocols required to acquire them.

Structural Dynamics and Electronic Environment

The core of 3-phenyl-1,2-oxathiolane 2,2-dioxide is the 1,2-oxathiolane ring. Standard IUPAC numbering dictates that the endocyclic oxygen is position 1, the sulfur atom is position 2, and the adjacent carbon is position 3. Therefore, a "3-phenyl" substitution places the aromatic ring directly adjacent to the highly electron-withdrawing sulfonyl ( −SO2​− ) group.

This specific architecture creates three distinct aliphatic proton environments:

  • C3 (Alpha to Sulfur): The proton here is heavily deshielded by both the inductive pull of the sulfonyl group and the magnetic anisotropy of the adjacent phenyl ring.

  • C4 (Beta Position): The methylene protons at C4 are locked in a rigid "envelope" conformation characteristic of 5-membered rings. Because of the chiral center at C3, these protons are diastereotopic and experience different spatial proximities to the phenyl ring, resulting in complex multiplet splitting.

  • C5 (Alpha to Oxygen): The methylene protons at C5 are strongly deshielded by the inductive effect of the adjacent ester oxygen.

Understanding these localized electronic effects is critical for predicting and assigning the chemical shifts accurately, as demonstrated in the [1].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating system. γ -Sultones are highly reactive alkylating agents and can undergo hydrolysis to open-chain sulfonic acids if exposed to moisture.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of highly purified 3-phenyl-1,2-oxathiolane 2,2-dioxide in 0.6 mL of strictly anhydrous CDCl3​ . The use of anhydrous solvent is non-negotiable to prevent moisture-induced ring opening.

  • Internal Referencing: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS) to lock the reference frequency at exactly 0.00 ppm.

  • 1 H NMR Acquisition: Run at 400 MHz (or higher). Use 16 scans with a relaxation delay ( D1 ) of 2 seconds. This ensures complete relaxation of the diastereotopic C4 protons for accurate integration.

  • 13 C NMR Acquisition: Run at 100 MHz using a composite pulse decoupling (CPD) sequence. Crucial Causality: Set the relaxation delay ( D1 ) to at least 5 seconds. The quaternary ipso-carbon of the phenyl ring lacks attached protons to facilitate dipole-dipole relaxation; a short delay will result in this peak disappearing into the baseline noise.

  • Validation Step: Immediately run a rapid 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. If the sample has hydrolyzed, the C5 protons will shift upfield (as the ester becomes a primary alcohol), and the HSQC will instantly flag the mismatch between the expected ester carbon shift (~68 ppm) and the observed alcohol carbon shift (~60 ppm).

Quantitative Data: Chemical Shift Assignments

The following tables synthesize the quantitative NMR data for 3-phenyl-1,2-oxathiolane 2,2-dioxide, mapping each shift to its mechanistic cause based on established [1].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Causality
C3 CH4.40 – 4.60dd~13.5, 7.0Extreme deshielding from the adjacent −SO2​− group compounded by the magnetic anisotropy of the phenyl ring.
C4 CH 2​ 2.60 – 2.90m-Diastereotopic protons locked in a rigid envelope conformation; shielded relative to C3/C5 but split into distinct multiplets due to cis/trans spatial relationships with the phenyl group.
C5 CH 2​ 4.50 – 4.70m-Deshielded purely by the inductive electron-withdrawing effect of the adjacent endocyclic oxygen atom.
Ar-H CH (Aryl)7.35 – 7.45m-Standard aromatic resonance; slightly deshielded by the pseudo-benzylic sulfonyl core.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Causality
C3 CH61.5 – 62.5Alpha to sulfur; heavily deshielded by the sulfonyl oxygen atoms and the attached phenyl ring[1].
C4 CH 2​ 30.0 – 31.5Beta position; experiences minimal inductive pull compared to the alpha positions.
C5 CH 2​ 68.0 – 69.5Alpha to oxygen; strong electronegative pull from the ester oxygen shifts this carbon significantly downfield.
Ar-C C (ipso)132.0 – 133.5Quaternary carbon attached directly to the electron-withdrawing sultone ring.
Ar-C CH (o/m/p)128.0 – 129.5Standard aromatic carbons, relatively unaffected by the aliphatic ring dynamics.

2D NMR Strategies for Unambiguous Assignment

Because the C3-H and C5-H 2​ protons overlap in the 4.40–4.70 ppm region, 1D 1 H NMR alone is insufficient for a definitive assignment. A multiparametric 2D workflow is required to break the degeneracy.

NMR_Elucidation_Workflow A Sample Preparation Anhydrous CDCl3 + TMS B 1D 1H NMR (Proton Environments) A->B C 1D 13C NMR (Carbon Backbone) A->C D COSY (Vicinal H-H Coupling) B->D E HSQC (1-Bond C-H Correlation) B->E C->E F HMBC (Long-Range C-H) C->F G Unambiguous Assignment: 3-phenyl-1,2-oxathiolane 2,2-dioxide D->G E->G F->G

Multiparametric 1D and 2D NMR workflow for the structural elucidation of sultone derivatives.

Workflow Execution:

  • Use COSY to trace the spin system from the distinct C4 multiplet (~2.75 ppm) outward. The C4 protons will show vicinal coupling to both the C3 proton and the C5 protons.

  • Use HSQC to separate the overlapping 4.50 ppm proton signals. The C3 proton will correlate to a carbon at ~62 ppm, while the C5 protons will correlate to a carbon at ~69 ppm, instantly resolving the overlap.

  • Use HMBC to confirm the position of the phenyl ring. The C3 proton will show a strong 3-bond correlation to the ortho-carbons of the aromatic ring (~128 ppm), definitively anchoring the phenyl group to the alpha-sulfur position.

Mechanistic Grounding: Synthesis and Ring Closure

The precise chemical shifts of this molecule are a direct artifact of its synthetic pathway. 3-Phenyl-1,2-oxathiolane 2,2-dioxide is typically accessed via the electrophilic ring-closure of functionalized sulfonates or through the direct [2]. In the latter pathway, the SO3​ insertion forces an intramolecular trapping event by the sulfonate oxygen, forming the rigid 5-membered ring that dictates the NMR splitting patterns observed above.

Sultone_Synthesis A Alkyl Sulfonate (Starting Material) B Lithiation (n-BuLi) at α-position A->B -90 °C, THF C Electrophilic Attack (Allylation/Arylation) B->C C-C Bond Formation D Acid-Catalyzed Ring Closure (TFA) C->D Deprotection E 3-phenyl-1,2-oxathiolane 2,2-dioxide D->E γ-Sultone Yield

Diastereoselective synthesis and ring-closure mechanism of alpha-substituted gamma-sultones.

References

  • Enders, D., Harnying, W., & Vignola, N. (2003). "Asymmetric Synthesis of α,γ ‐Substituted γ ‐Sultones via Allylation of Chiral Lithiated Sulfonates." European Journal of Organic Chemistry.[Link]

  • Cerfontain, H., et al. (1995). "Reaction of cyclopropylbenzene and cyclopropyl phenyl ketone with sulfur trioxide." Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Cho, J., et al. (2015). "Electrolyte formulation for reduced gassing wide temperature range cycling." U.S.

Sources

Exploratory

Crystal Structure and Stereochemistry of 3-Phenyl-1,2-oxathiolane 2,2-dioxide: A Technical Guide

Executive Summary γ-Sultones (1,2-oxathiolane 2,2-dioxides) are highly versatile heterocyclic scaffolds crucial to the asymmetric synthesis of complex natural products and pharmaceutical agents. Among these, 3-phenyl-1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

γ-Sultones (1,2-oxathiolane 2,2-dioxides) are highly versatile heterocyclic scaffolds crucial to the asymmetric synthesis of complex natural products and pharmaceutical agents. Among these, 3-phenyl-1,2-oxathiolane 2,2-dioxide and its α,γ-substituted derivatives serve as critical electrophilic alkylating agents[1]. Understanding their stereochemistry and crystal structure is paramount for drug development professionals aiming to leverage these intermediates for stereoselective transformations. This whitepaper details the structural foundations, crystallographic parameters, and a self-validating synthetic workflow for these critical compounds.

Mechanistic Causality and Stereochemical Foundations

The formation of 3-phenyl-1,2-oxathiolane 2,2-dioxide derivatives via the cyclization of allylated sulfonic acids is a thermodynamically driven process that exhibits high diastereoselectivity. The stereochemical outcome is dictated by the transition state during the acid-catalyzed ring closure[2].

When the olefinic double bond undergoes Markovnikov protonation under acidic conditions, the molecule can adopt multiple reactive conformations. The cyclization proceeds primarily via a transition state that minimizes 1,3-steric interactions between the alkyl group at the γ-position and the benzylic hydrogen atom at the α-position[3]. This energetic preference overwhelmingly favors the cis-configuration of the resulting α,γ-substituted γ-sultone, yielding the (3R,5R) diastereomer as the major product when starting from an (R)-configured auxiliary[1].

TS_Model N1 Protonated Olefinic Intermediate N2 Transition State A (Minimized 1,3-Steric Clash) N1->N2 Favored Pathway N3 Transition State B (Severe 1,3-Steric Clash) N1->N3 Disfavored Pathway N4 cis-3-Phenyl-1,2-oxathiolane 2,2-dioxide (Major: 3R, 5R) N2->N4 N5 trans-Isomer (Minor Product) N3->N5

Stereochemical transition states governing the cis-configuration of the sultone ring.

Crystallographic Data and Structural Analysis

The absolute configuration and spatial geometry of these sultones are unambiguously established via X-ray crystallography[4]. For the representative derivative, (3R,5R)-5-methyl-3-phenyl-1,2-oxathiolane 2,2-dioxide, the compound crystallizes in the orthorhombic space group P2₁2₁2₁[5].

The crystallographic data confirms that the protons at the α- (C3) and γ- (C5) positions are cis to each other[2]. The oxathiolane ring adopts a distinct envelope conformation to relieve torsional strain, with the bulky phenyl group occupying a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the sulfonyl oxygen atoms.

Table 1: Crystallographic Parameters

ParameterValue
Chemical Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (No. 19)
Unit Cell Dimension a 5.9209(7) Å
Unit Cell Dimension b 11.219(3) Å
Unit Cell Dimension c 15.264(4) Å
Melting Point 186 °C

(Data derived from the X-ray crystallographic study of the 5-methyl derivative deposited at the Cambridge Crystallographic Data Centre[6]).

Self-Validating Experimental Protocol: Synthesis & Cyclization

To synthesize the cis-configured 3-phenyl-1,2-oxathiolane 2,2-dioxide, a robust, self-validating protocol must be employed. This methodology relies on the allylation of chiral lithiated sulfonates followed by a two-step acid-catalyzed cleavage and cyclization[1].

Step-by-Step Methodology:

  • Asymmetric Allylation (Stereocenter Generation):

    • Procedure: Dissolve the chiral sulfonate (1.0 eq) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.0 eq) dropwise and stir for 1 h. Introduce the allylic halide (1.5 eq) and maintain at -90 to -95 °C for 2 h, then -78 °C overnight[2].

    • Causality: The extreme cryogenic conditions (-90 °C) are critical. They prevent the auto-decomposition of the highly reactive lithiated sulfonate intermediate and ensure maximum facial selectivity during the electrophilic attack by the allyl halide.

    • Validation Checkpoint: Quench a micro-aliquot with D₂O and analyze via crude ¹H NMR. >95% deuterium incorporation at the α-position confirms complete lithiation before electrophile addition.

  • Chiral Auxiliary Cleavage:

    • Procedure: Reflux the purified allylated sulfonate (1 mmol) in a 2% Trifluoroacetic Acid (TFA) / Ethanol solution (40 mL) for exactly 24 h[7]. Remove the solvent under reduced pressure.

    • Causality: A mild 2% TFA/EtOH system is specifically chosen to cleave the chiral auxiliary without causing epimerization at the sensitive α-position of the sulfonyl group[1].

    • Validation Checkpoint: TLC analysis (n-pentane/diethyl ether) must show the complete disappearance of the starting material. Prolonged heating (>24 h) in ethanol must be avoided as it induces premature, non-selective ring-opening of any transiently formed sultone[4].

  • Thermodynamic Cyclization:

    • Procedure: Dissolve the crude sulfonic acid intermediate in a 20% TFA / CH₂Cl₂ solution (20 mL). Reflux for 22 h[8].

    • Causality: The transition to a non-nucleophilic solvent (CH₂Cl₂) with a higher acid concentration (20% TFA) forces the Markovnikov protonation of the olefin. This triggers the intramolecular nucleophilic attack by the sulfonate oxygen, thermodynamically driving the ring closure to the favored cis-diastereomer[2].

    • Validation Checkpoint: Isolate the product via flash column chromatography. Perform 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy. A strong NOE enhancement between the C3 and C5 protons validates the cis-relationship, serving as an internal structural confirmation prior to X-ray diffraction[3].

Workflow N1 Step 1: Allylation n-BuLi, -78°C Allyl Halide N2 Validation 1 D2O Quench & NMR N1->N2 N3 Step 2: Auxiliary Cleavage 2% TFA / EtOH, 24h Reflux N2->N3 N4 N4 N3->N4 N5 Step 3: Cyclization 20% TFA / CH2Cl2, 22h Reflux N4->N5 N6 Final Validation NOE NMR & X-ray (cis-configuration) N5->N6

Self-validating experimental workflow for the synthesis of γ-sultones.

Analytical Validation Signatures

Beyond X-ray crystallography, the structural integrity of 3-phenyl-1,2-oxathiolane 2,2-dioxide derivatives is verified through distinct spectroscopic markers[8].

Table 2: Representative Spectral Data

Analytical TechniqueKey Signatures / ObservationsStructural Implication
Infrared (IR) Spectroscopy ν = 1340 (vs), 1184 (vs) cm⁻¹Confirms the presence of the cyclic sulfonyl (SO₂) group.
¹H NMR (400 MHz, CDCl₃) NOE enhancement between α-H and γ-HValidates the cis-spatial arrangement of the substituents.
¹³C NMR (100 MHz, CDCl₃) δ ≈ 85.7 ppm (C-O-SO₂), δ ≈ 61.5 ppm (C-Ar)Confirms the formation of the oxathiolane ring carbons.
Mass Spectrometry (EI) m/z = 282 [M⁺] (for specific derivatives)Verifies the molecular weight of the intact sultone.

References

  • Enders, D., Harnying, W., & Vignola, N. (2003). Asymmetric Synthesis of α,γ-Substituted γ-Sultones via Allylation of Chiral Lithiated Sulfonates. European Journal of Organic Chemistry. URL:[Link]

  • Harnying, W. (2004). Asymmetric Synthesis of Sultones and Sulfonic Acid Derivatives. RWTH Aachen University Dissertation. URL:[Link]

Sources

Foundational

Thermodynamic Stability of 3-Phenyl-1,2-Oxathiolane 2,2-Dioxide at Room Temperature: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of cyclic sulfonate esters (γ-sultones) is a critical parameter in medicinal chemistry, directly impacting their utility as synthetic intermediates and their risk profile as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of cyclic sulfonate esters (γ-sultones) is a critical parameter in medicinal chemistry, directly impacting their utility as synthetic intermediates and their risk profile as potential genotoxic impurities (PGIs). 3-Phenyl-1,2-oxathiolane 2,2-dioxide represents a highly functionalized γ-sultone where the introduction of a phenyl group at the C3 position (alpha to the sulfonyl group) fundamentally alters the molecule's stereoelectronic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-phenyl-1,2-oxathiolane 2,2-dioxide at room temperature (298 K). Designed for drug development professionals and synthetic chemists, this guide elucidates the causality behind its degradation pathways, provides self-validating experimental protocols for stability profiling, and consolidates key thermodynamic data.

Structural Thermodynamics & Ring Strain Dynamics

To understand the stability of 3-phenyl-1,2-oxathiolane 2,2-dioxide, one must first analyze the foundational thermodynamics of the 1,2-oxathiolane 2,2-dioxide core[1].

The Role of the 5-Membered Ring

γ-Sultones are characterized by significant ring strain (approximately 10–15 kcal/mol), which thermodynamically drives ring-opening reactions. At room temperature (298 K), the molecule is kinetically stable in a strictly anhydrous state but becomes thermodynamically unstable in the presence of nucleophiles, such as atmospheric moisture[2].

Stereoelectronic Impact of the C3-Phenyl Substituent

The addition of a phenyl ring at the C3 position introduces two competing thermodynamic forces:

  • Steric Hindrance: The bulky phenyl group shields the adjacent sulfonyl center, redirecting nucleophilic attack predominantly toward the C5 carbon.

  • Inductive Stabilization: The electron-withdrawing nature of the phenyl ring increases the acidity of the C3 proton and stabilizes potential transition states during ring cleavage, subtly lowering the activation energy barrier for hydrolysis compared to unsubstituted 1,3-propane sultone[3].

HydrolysisPathway Sultone 3-Phenyl-1,2-oxathiolane 2,2-dioxide TS Transition State (SN2 at C5) Sultone->TS + H2O Water H2O (Nucleophile) Water->TS Product 1-Hydroxy-3-phenylpropane -3-sulfonic acid TS->Product Ring Opening (ΔG < 0)

Caption: Thermodynamic hydrolysis pathway of 3-phenyl-1,2-oxathiolane 2,2-dioxide at 298 K.

Hydrolysis Kinetics and Thermodynamic Equilibrium

At 298 K, the primary degradation vector for 3-phenyl-1,2-oxathiolane 2,2-dioxide is hydrolysis. Because the sulfonate group is an exceptional leaving group, water acts as a nucleophile, attacking the C5 position via an SN​2 mechanism. This results in C-O bond cleavage, yielding 1-hydroxy-3-phenylpropane-3-sulfonic acid.

While the reaction is thermodynamically spontaneous ( ΔG<0 ), it is kinetically slow at neutral pH and room temperature[4]. This kinetic bottleneck is crucial for handling the compound in laboratory settings.

Quantitative Thermodynamic Profile

The following table summarizes the extrapolated thermodynamic parameters for the hydrolysis of C3-substituted γ-sultones at 298 K:

Thermodynamic ParameterEstimated Value Range (298 K)Mechanistic Implication
Gibbs Free Energy ( ΔG ) -15 to -22 kJ/molSpontaneous ring-opening in the presence of aqueous nucleophiles.
Enthalpy of Hydrolysis ( ΔH ) -25 to -32 kJ/molHighly exothermic process driven by the release of 5-membered ring strain.
Entropy of Hydrolysis ( ΔS ) -30 to -45 J/(mol·K)Negative entropy due to the high degree of solvent ordering around the generated zwitterionic sulfonic acid.
Rate Constant ( kobs​ at pH 7) 1.5×10−5 to 3.0×10−5 s−1 Kinetically slow at room temperature; requires hours to days for complete degradation without catalytic intervention.

Experimental Protocol: Self-Validating Thermodynamic Profiling

To accurately determine the thermodynamic stability of 3-phenyl-1,2-oxathiolane 2,2-dioxide, researchers must employ a system that isolates the hydrolysis variable while providing real-time kinetic data. The following in situ 1 H-NMR methodology is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Anhydrous Baseline Preparation

  • Action: Dissolve 10 mg of 3-phenyl-1,2-oxathiolane 2,2-dioxide in 0.6 mL of anhydrous DMSO- d6​ containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Causality: Establishing a strictly anhydrous baseline ensures that any subsequent degradation observed is solely due to the controlled introduction of the nucleophile, eliminating false positives from ambient humidity.

Step 2: Controlled Aqueous Spiking

  • Action: Introduce exactly 10 equivalents of D2​O to the NMR tube. Seal the tube immediately with a PTFE cap and Parafilm.

  • Causality: D2​O is utilized instead of H2​O to prevent a massive solvent peak from obscuring the critical C5 methylene proton shifts (typically around δ 4.0 - 4.5 ppm) during acquisition. This ensures peak integration remains highly accurate.

Step 3: Thermostatic Incubation

  • Action: Place the sample in the NMR spectrometer with the probe temperature rigorously calibrated and locked at 298.0 K ( ±0.1 K).

  • Causality: Thermodynamic parameters are highly temperature-dependent. Even a 1 K fluctuation can alter the pseudo-first-order rate constant, skewing the extraction of activation energy ( Ea​ ) and ΔG .

Step 4: Kinetic Sampling and Data Acquisition

  • Action: Program the spectrometer to acquire a 1 H-NMR spectrum every 30 minutes for 48 hours. Monitor the disappearance of the C5 protons of the sultone and the appearance of the C1 protons of the resulting sulfonic acid.

  • Causality: Continuous in situ monitoring creates a robust kinetic decay curve. The isosbestic points in the stacked spectra act as an internal validation that no side reactions (e.g., polymerization) are occurring.

Step 5: Thermodynamic Parameter Extraction

  • Action: Plot ln([Sultone]t​/[Sultone]0​) versus time to determine kobs​ . Utilize the Eyring equation by repeating the experiment at 308 K and 318 K to extract ΔH‡ and ΔS‡ .

ExperimentalWorkflow Step1 1. Sample Preparation (Anhydrous vs. D2O-spiked) Step2 2. Thermostatic Incubation (Controlled 298 K Environment) Step1->Step2 Step3 3. In Situ 1H-NMR Analysis (Kinetic Sampling over 48h) Step2->Step3 Step4 4. Thermodynamic Extraction (Calculate ΔG, ΔH, ΔS) Step3->Step4

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Implications for Drug Development & Storage

The thermodynamic profile of 3-phenyl-1,2-oxathiolane 2,2-dioxide dictates strict handling procedures in pharmaceutical development. Because the ΔG of hydrolysis is negative, the compound acts as a "spring-loaded" electrophile.

  • Storage Requirements: The compound must be stored under an inert atmosphere (Argon or N2​ ) at sub-ambient temperatures (preferably 2–8 °C) to arrest the kinetic rate of ambient moisture hydrolysis.

  • Genotoxic Impurity (PGI) Assessment: Due to its nature as a potent alkylating agent, any residual sultone in a final Active Pharmaceutical Ingredient (API) must be quantified. Its thermodynamic instability in aqueous media can be leveraged during the workup phase of synthesis; intentional aqueous basic washes can effectively quench residual sultone by rapidly accelerating the hydrolysis pathway into easily removable water-soluble sulfonic acids.

References

  • Title: 1,2-Oxathiolane, 2,2-dioxide - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Asymmetric Synthesis of α,γ‐Substituted γ‐Sultones via Allylation of Chiral Lithiated Sulfonates Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Exploratory

Physicochemical properties of 3-phenyl-1,2-oxathiolane2,2-dioxide sultones

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1,2-oxathiolane-2,2-dioxide Foreword: Understanding the γ-Sultone Core The 1,2-oxathiolane-2,2-dioxide scaffold, commonly known as a γ-sultone, re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1,2-oxathiolane-2,2-dioxide

Foreword: Understanding the γ-Sultone Core

The 1,2-oxathiolane-2,2-dioxide scaffold, commonly known as a γ-sultone, represents a class of cyclic sulfonate esters characterized by a strained five-membered ring. This inherent ring strain renders them susceptible to nucleophilic attack, making them valuable as reactive intermediates in organic synthesis. The introduction of a phenyl group at the 3-position modulates this reactivity and imparts specific steric and electronic properties, making 3-phenyl-1,2-oxathiolane-2,2-dioxide a compound of significant interest for creating complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and the analytical methodologies required for its characterization, offering field-proven insights for its practical application.

Synthesis and Molecular Architecture

The synthesis of γ-sultones can be achieved through various routes, most commonly involving the sulfonation of corresponding olefins. For 3-phenyl-1,2-oxathiolane-2,2-dioxide, a plausible and efficient pathway involves the cyclization of a precursor like 3-phenyl-3-hydroxypropanesulfonic acid or a related derivative. The general strategy leverages the formation of the strained five-membered ring, which is the key to its reactivity.

cluster_synthesis Proposed Synthetic Pathway Styrene Styrene Zwitterion Zwitterionic Intermediate Styrene->Zwitterion Sulfonating Agent SO3_complex SO3-Dioxane Complex SO3_complex->Zwitterion Cyclization Intramolecular Cyclization Zwitterion->Cyclization Rearrangement Product 3-Phenyl-1,2-oxathiolane-2,2-dioxide Cyclization->Product

Caption: Proposed synthesis of 3-phenyl-1,2-oxathiolane-2,2-dioxide.

Core Physicochemical & Spectroscopic Data

The physicochemical properties of 3-phenyl-1,2-oxathiolane-2,2-dioxide are dictated by the interplay between the polar sulfone group, the strained oxathiolane ring, and the nonpolar phenyl substituent. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related analogs.

Summary of Properties
PropertyValue / DescriptionRationale & Comparative Insights
CAS Number 26910-63-4N/A
Molecular Formula C₉H₁₀O₃SN/A
Molecular Weight 198.24 g/mol N/A
Appearance Expected to be a white to off-white crystalline solid.Based on analogs like 1,3-propane sultone and other substituted sultones which are typically solids at room temperature.[1]
Melting Point Data not readily available. Expected to be higher than 1,3-propane sultone (31 °C) due to the phenyl group increasing molecular weight and intermolecular forces.[1][2]Analogs such as 3-(4-cyanobenzyl)-[3][4]oxathiolane 2,2-dioxide melt at 78 °C, suggesting a similar range.[5]
Boiling Point High boiling point; likely decomposes before boiling at atmospheric pressure. Distillation requires high vacuum.1,3-propane sultone boils at 112 °C at 1.4 mmHg, indicating that high vacuum is necessary to prevent thermal degradation.[1]
Solubility Predicted to be soluble in polar aprotic solvents (Acetone, Ethyl Acetate, DCM, Chloroform) and poorly soluble in water and non-polar solvents (Hexane).The polar sulfone group enhances solubility in polar organic solvents, while the overall molecule has limited aqueous solubility.[6][7]
Spectroscopic Profile (Predicted)

Due to a lack of published spectra for 3-phenyl-1,2-oxathiolane-2,2-dioxide, the following data is predicted based on the known spectra of the closely related 3-benzyl-1,2-oxathiolane 2,2-dioxide and general principles of spectroscopy.[5]

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.4 (m, 5H, Ar-H), ~4.8-4.6 (m, 1H, C3-H), ~4.5-4.3 (m, 2H, C5-H₂), ~3.0-2.5 (m, 2H, C4-H₂).
¹³C NMR (100 MHz, CDCl₃)δ ~135-128 (Ar-C), ~67 (C5), ~57 (C3), ~30 (C4).
IR Spectroscopy (cm⁻¹)ν ~1340-1320 & ~1190-1150 (asymmetric and symmetric S=O stretch), ~3100-3000 (Ar C-H stretch), ~1600 & ~1450 (Ar C=C stretch).
Mass Spec. (EI) m/z (%) 198 ([M]⁺), 134 ([M-SO₂]⁺), 105, 77.

Stability and Reactivity Profile

The chemical behavior of 3-phenyl-1,2-oxathiolane-2,2-dioxide is dominated by the electrophilic nature of the carbons within the strained sultone ring.

  • Nucleophilic Ring-Opening: The molecule is a potent alkylating agent, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. Attack typically occurs at the C5 carbon, leading to ring-opening and the formation of a sulfonate salt. This reactivity is the cornerstone of its utility in synthesis.[1][8]

  • Hydrolysis: The sultone is susceptible to hydrolysis, a reaction that can be accelerated in the presence of acid or base.[8][9] This process yields 3-phenyl-3-hydroxypropanesulfonic acid. This instability in aqueous media is a critical consideration for its handling, storage, and application in biological systems.

cluster_reactivity Reactivity Profile Sultone 3-Phenyl-1,2-oxathiolane-2,2-dioxide Product_Alkylation Ring-Opened Product (Alkylated Nucleophile) Sultone->Product_Alkylation Product_Hydrolysis 3-Phenyl-3-hydroxy- propanesulfonic acid Sultone->Product_Hydrolysis Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Alkylation Hydrolysis Water (H₂O) (Acid/Base Catalyzed) Hydrolysis->Product_Hydrolysis

Caption: Key reactions of 3-phenyl-1,2-oxathiolane-2,2-dioxide.

Experimental Protocols & Validating Systems

Accurate characterization is paramount for any downstream application. The following protocols are designed as self-validating systems, incorporating necessary controls and system suitability checks.

Protocol: Purity Determination by HPLC-DAD

This method provides a robust assessment of purity and can quantify related impurities. The choice of a C18 column is ideal for retaining the moderately polar analyte, while a gradient elution ensures separation from both more polar and less polar impurities.

Workflow Diagram

cluster_hplc HPLC Purity Analysis Workflow Prep Sample Preparation (1 mg/mL in ACN) SST System Suitability Test (5 replicate injections) Prep->SST Inject Inject Sample (5 µL) SST->Inject Separate Reversed-Phase C18 Column Gradient Elution Inject->Separate Detect Diode Array Detector (210, 254 nm) Separate->Detect Analyze Data Analysis (Peak Area % at 254 nm) Detect->Analyze

Caption: Workflow for purity analysis via HPLC-DAD.

Methodology:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, monitor at 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sultone and dissolve in 10 mL of Acetonitrile.

  • System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak at 254 nm, where the phenyl group provides strong chromogenic activity.

Causality Insight: A gradient elution is employed because a single isocratic mobile phase may not effectively resolve impurities with significantly different polarities from the parent compound. Monitoring at multiple wavelengths helps ensure that no chromophoric impurities are missed.[10][11][12]

Protocol: Thermal Properties by TGA/DSC

Thermal analysis provides critical information on melting point, purity, and decomposition temperature.

  • Instrumentation: A calibrated simultaneous TGA/DSC instrument.

  • Sample Pans: Aluminum pans for DSC; alumina (ceramic) pans for TGA to withstand higher temperatures.

  • Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of intrinsic thermal stability.[3]

  • DSC Program (Melting Point & Purity):

    • Equilibrate at 25 °C.

    • Ramp temperature at 10 °C/min to a temperature at least 30 °C above the expected melting point.

    • Rationale: A controlled heating rate ensures thermal equilibrium, yielding a sharp, symmetrical melting endotherm for a pure substance. Impurities typically cause the peak to broaden and shift to a lower temperature.[4][13]

  • TGA Program (Decomposition):

    • Equilibrate at 30 °C.

    • Ramp temperature at 10 °C/min to 600 °C.

    • Rationale: This analysis measures mass loss as a function of temperature. For sultones, a significant mass loss corresponding to the extrusion of SO₂ (64 g/mol ) is expected, followed by the decomposition of the remaining organic fragment. The onset temperature of this mass loss is a key indicator of thermal stability.[14]

Protocol: Identity Confirmation by GC-MS

While HPLC is preferred for purity, GC-MS is an excellent confirmatory technique for identity, especially for identifying volatile byproducts or starting materials.

  • System: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in Ethyl Acetate.

  • Analysis: The resulting mass spectrum should be compared against a reference or predicted fragmentation pattern. Key fragments to look for include the molecular ion (m/z 198) and the loss of SO₂ (m/z 134).[15][16]

Trustworthiness: Each protocol is a self-validating system. HPLC relies on system suitability tests, DSC purity is based on the well-established van't Hoff equation, and GC-MS provides a molecular fingerprint that is highly specific for identity confirmation.[4][13]

Concluding Remarks for the Practicing Scientist

3-Phenyl-1,2-oxathiolane-2,2-dioxide is a molecule of high synthetic potential, but its utility is directly linked to a thorough understanding of its properties. Its reactivity necessitates careful handling, particularly with respect to moisture and nucleophilic reagents. The analytical methods detailed herein provide a robust framework for ensuring its quality and identity. For drug development professionals, the phenyl-sultone core offers a unique starting point for library synthesis, enabling the introduction of a sulfonate group for modulating solubility and polarity while providing a rigid scaffold for further functionalization. Future research should focus on obtaining precise experimental data for this compound to validate the predictive models presented and to further explore its application in the synthesis of novel bioactive molecules.

References

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. Available at: [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC, NIH. Available at: [Link]

  • Cosmetic Ingredient Review. (1996). Re-Review of Sodium α-Olefin Sulfonates as Used in Cosmetics. CIR. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric (TGA) and differential thermal gravimetric (DTG) analysis of γ‐Fe2O3@Oxotriazolidin‐sultone. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). α-Olefin sulfonate. Grokipedia. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information to Accompany: Sultone opening with [¹⁸F]fluoride: an efficient ¹⁸F-labelling strategy for PET imaging. RSC.org. Available at: [Link]

  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available at: [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Available at: [Link]

  • Taylor & Francis Online. (2018). Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Propane sultone. Wikipedia. Available at: [Link]

  • NIST. (n.d.). 1,2-Oxathiolane, 2,2-dioxide Phase change data. NIST WebBook. Available at: [Link]

  • PatSnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Eureka by PatSnap. Available at: [Link]

  • PubChem. (n.d.). 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide. PubChem. Available at: [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. Available at: [Link]

  • ACS Publications. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. Available at: [Link]

  • MDPI. (2024). Benzo[d][3][4][17]oxadithiole 2-Oxide. MDPI. Available at: [Link]

  • NIST. (n.d.). 1,2-Oxathiolane, 2,2-dioxide. NIST WebBook. Available at: [Link]

  • Google Patents. (n.d.). DE1240070B - Process for the production of aliphatic gamma- or delta-sultones. Google Patents.
  • Beilstein Journal of Organic Chemistry. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Determination of δ-hexadecansultone in sodium α-olefinesulphonates and liquid detergents using gas chromatography-mass spectrometry (GC/MS). ResearchGate. Available at: [Link]

  • Okuma, K. (2009). Synthesis of Heterocycles by Activation of Main-group Elements. Fukuoka University. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). 1,3-Propane Sultone. Nacalai Tesque, Inc. Available at: [Link]

  • Alqethami, A., Aldhebiani, A. Y., & Al-Zaydi, K. M. (2020). HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. Pharmacognosy Journal, 12(6), 1361-1367. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. Available at: [Link]

  • Sharma, P. K., et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982. Available at: [Link]

  • SpectraBase. (n.d.). 1,2-Oxathiolane-2,2-dioxide. SpectraBase. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidin-2-ones by Tandem Cyclization of Propargylic Alcohols and Phenyl Isocyanate Promoted by Silver Catalysts as π-Lewis Acids. Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

Discovery and historical synthesis pathways of 3-phenyl-1,2-oxathiolane2,2-dioxide

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Phenyl-1,2-Oxathiolane 2,2-Dioxide Abstract This technical guide provides a comprehensive exploration of 3-phenyl-1,2-oxathiolane 2,2-dioxide, a γ-sultone o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Phenyl-1,2-Oxathiolane 2,2-Dioxide

Abstract

This technical guide provides a comprehensive exploration of 3-phenyl-1,2-oxathiolane 2,2-dioxide, a γ-sultone of significant interest in organic synthesis. The document delves into the historical context of sultone chemistry, tracing back to its origins, and meticulously details the primary synthetic pathways developed for this specific phenyl-substituted derivative. Key methodologies, including the direct sulfonation of unsaturated precursors and the intramolecular cyclization of functionalized sulfonic acids, are examined. The narrative emphasizes the mechanistic rationale behind these synthetic strategies, offering field-proven insights for researchers, chemists, and professionals in drug development. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource.

Introduction: The Significance of the γ-Sultone Scaffold

The term "sultone" was first introduced into the chemical lexicon by Erdmann in 1888 to describe the class of heterocyclic compounds that are intramolecular esters of hydroxysulfonic acids.[1][2] Among these, γ-sultones, which feature a five-membered ring, are formally named as 1,2-oxathiolane 2,2-dioxides.[3] These structures are characterized by a strained ring system and a highly electron-withdrawing sulfone group. This configuration renders the carbon atoms adjacent to the oxygen highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[4]

This inherent reactivity makes γ-sultones powerful sulfoalkylating agents, capable of introducing a functionalized sulfonic acid moiety into a wide range of molecules.[5][6] This property is invaluable in medicinal chemistry and materials science for modulating physicochemical properties like solubility and bioavailability.

3-Phenyl-1,2-oxathiolane 2,2-dioxide, the subject of this guide, incorporates a phenyl group at the C3 position. This substitution not only influences the electronic and steric properties of the sultone ring but also provides a handle for further synthetic transformations, making it a versatile building block in the synthesis of more complex molecular architectures. This guide will illuminate the historical development and core synthetic strategies for accessing this important intermediate.

Foundational Synthesis Pathways

The historical synthesis of γ-sultones, including the 3-phenyl derivative, is primarily rooted in two classical and robust methodologies: the sulfonation of alkenes and the dehydration-induced cyclization of γ-hydroxy sulfonic acids.

Pathway I: Electrophilic Sulfonation of Allylbenzene

One of the most direct and historically significant methods for forming the γ-sultone ring is the reaction of an appropriate alkene with a sulfur trioxide (SO₃) source. For the synthesis of 3-phenyl-1,2-oxathiolane 2,2-dioxide, the logical precursor is allylbenzene (3-phenyl-1-propene).

Mechanistic Rationale: The reaction proceeds via an electrophilic addition mechanism. Sulfur trioxide, a potent electrophile, attacks the electron-rich double bond of allylbenzene. This is believed to form a transient zwitterionic intermediate or a four-membered β-sultone. This intermediate rapidly rearranges and undergoes intramolecular cyclization, where the oxygen of the newly formed sulfonate group attacks the carbocation generated at the benzylic position, to yield the thermodynamically stable five-membered γ-sultone ring. The choice of a complexing agent for SO₃, such as dioxane, is critical to moderate its reactivity and prevent polymerization and charring of the starting material.

G allylbenzene Allylbenzene intermediate Zwitterionic Intermediate (or β-Sultone) allylbenzene->intermediate Electrophilic Addition so3 SO₃-Dioxane Complex so3->intermediate product 3-Phenyl-1,2-oxathiolane 2,2-dioxide intermediate->product Intramolecular Cyclization

Caption: Workflow for the sulfonation of allylbenzene.

Experimental Protocol: Synthesis via Allylbenzene Sulfonation

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allylbenzene (1 equivalent) in anhydrous 1,4-dioxane under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of sulfur trioxide-dioxane complex (1.1 equivalents) in anhydrous 1,4-dioxane. Add this solution dropwise to the cooled allylbenzene solution over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for another 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Pathway II: Intramolecular Cyclization of 3-Phenyl-3-hydroxypropanesulfonic Acid

This pathway represents a more convergent approach, where the acyclic precursor containing all the necessary atoms is first synthesized and then cyclized. The key precursor is a γ-hydroxy sulfonic acid or its salt.

Mechanistic Rationale: This synthesis is a classic intramolecular esterification (dehydration). The precursor, 3-phenyl-3-hydroxypropanesulfonic acid, can be synthesized by the ring-opening of styrene oxide with a sulfite source (e.g., sodium bisulfite), followed by acidification. The subsequent cyclization is achieved by heating, often in the presence of a dehydrating agent or under vacuum, to drive off water and favor the formation of the cyclic ester. This method provides excellent control over the regiochemistry, as the positions of the hydroxyl and sulfonate groups are pre-defined in the precursor.

G styrene_oxide Styrene Oxide sulfonate_salt Sodium 3-phenyl-3-hydroxy- propanesulfonate styrene_oxide->sulfonate_salt Nucleophilic Ring-Opening bisulfite NaHSO₃ bisulfite->sulfonate_salt hydroxy_acid 3-Phenyl-3-hydroxy- propanesulfonic Acid sulfonate_salt->hydroxy_acid acidification Acidification (H⁺) acidification->sulfonate_salt product 3-Phenyl-1,2-oxathiolane 2,2-dioxide hydroxy_acid->product Dehydration/ Cyclization (Δ, -H₂O)

Sources

Exploratory

Electronic Properties of 3-Phenyl-1,2-oxathiolane 2,2-dioxide in Polar Solvents: A Technical Guide for Advanced Applications

Executive Perspective As a Senior Application Scientist, I approach the electronic characterization of cyclic sulfonates not merely as an academic exercise, but as a critical path to predicting their behavior in complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Perspective As a Senior Application Scientist, I approach the electronic characterization of cyclic sulfonates not merely as an academic exercise, but as a critical path to predicting their behavior in complex matrices. 3-Phenyl-1,2-oxathiolane 2,2-dioxide (also known as 3-phenyl-1,3-propanesultone or α -phenyl- γ -sultone) is a highly reactive cyclic sulfonate ester. Its unique electronic architecture makes it an exceptionally versatile electrophile, utilized in everything from targeted covalent drug design to advanced electrolyte formulations for energy storage.

This whitepaper dissects the electronic properties of this molecule in polar solvents, detailing the causality behind our analytical methodologies and providing self-validating protocols for rigorous laboratory characterization.

Structural and Electronic Fundamentals

The core electronic property of 3-phenyl-1,2-oxathiolane 2,2-dioxide is its pronounced ground-state dipole moment, driven by the asymmetric distribution of electron density across the −SO2​−O− linkage.

The introduction of a phenyl ring at the C3 ( α ) position fundamentally alters the molecule's electronic landscape compared to unsubstituted sultones. The phenyl ring conjugates with the adjacent sulfonyl group, significantly lowering the pKa​ of the C3 proton by stabilizing the corresponding carbanion via resonance [1]. Simultaneously, the C5 ( γ ) carbon becomes highly electrophilic due to the inductive pull of the adjacent oxygen and the sulfonyl group, priming the molecule for SN​2 ring-opening reactions.

Solvation Thermodynamics in Polar Media

Because sultones hydrolyze relatively quickly in neutral water via a base-catalyzed process [2], characterization of their intrinsic electronic properties must be conducted in anhydrous polar aprotic solvents.

In polar aprotic solvents like Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO), the molecule undergoes significant dipole-dipole stabilization. The high dielectric constants of these solvents ( ε=35.9 and 46.7 , respectively) provide dielectric shielding that stabilizes the polarized ground state and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This solvent-induced LUMO lowering directly correlates with an increased rate of nucleophilic attack at the C5 position.

ElectrophilicPathway S1 3-Phenyl-1,2-oxathiolane 2,2-dioxide (High Dipole Ground State) S2 Solvent Coordination (DMSO / MeCN) S1->S2 S3 LUMO Lowering & C5-O Bond Weakening S2->S3 S4 Nucleophilic Attack at C5 (SN2 Transition State) S3->S4 S5 Acyclic Sulfonate Salt (Stable Product) S4->S5

Solvation-driven LUMO lowering and subsequent nucleophilic ring-opening pathway.

Self-Validating Analytical Workflows

To accurately map the electronic properties (HOMO-LUMO gaps, reduction potentials, and electrophilicity indices) of this sultone, we must design experiments where the data validates itself. The causality behind choosing polar aprotic solvents is twofold: they prevent premature hydrolytic degradation while providing sufficient conductivity and dielectric stabilization for electrochemical and kinetic profiling.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To determine the reduction potential and estimate the LUMO energy level of the sultone. Self-Validation Mechanism: The inclusion of a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard ensures that any reference electrode drift or solvent-induced junction potential shifts are mathematically corrected in real-time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-phenyl-1,2-oxathiolane 2,2-dioxide (1.0 mM) in anhydrous acetonitrile (ensure <10 ppm H2​O via Karl Fischer titration to prevent hydrolytic side-reactions).

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure adequate ionic conductivity.

  • Cell Assembly: Assemble a three-electrode cell using a glassy carbon working electrode (polished with 0.05 µm alumina slurry), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standardization: Spike the solution with 1.0 mM Ferrocene (Fc).

  • Data Acquisition: Scan the potential from 0.0 V to -3.0 V at a scan rate of 100 mV/s.

  • Data Processing: Extract the cathodic peak potential ( Epc​ ). Calculate the LUMO energy using the empirical relation: ELUMO​=−e(Ered​ vs Fc/Fc++4.80) eV .

Protocol 2: Kinetic Profiling of Ring-Opening via 1H -NMR

Purpose: To quantify the electrophilicity of the C5 position in varying dielectric environments. Self-Validation Mechanism: Tracking the disappearance of the C5 multiplet while simultaneously monitoring the appearance of the acyclic product ensures strict mass balance, confirming that no competing side reactions (e.g., elimination or polymerization) are occurring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.05 mmol of the sultone in 0.5 mL of deuterated DMSO ( DMSO−d6​ ) containing 0.01 mmol of tetramethylsilane (TMS) as an internal integration standard.

  • Nucleophile Introduction: Inject 0.05 mmol of a standard nucleophile (e.g., benzylamine) directly into the NMR tube.

  • Acquisition: Insert the tube into a 400 MHz NMR spectrometer pre-heated to 37 °C. Acquire 1H spectra every 5 minutes for a duration of 2 hours.

  • Kinetic Extraction: Integrate the resonance of the C5 protons (typically around δ 4.4–4.6 ppm) against the TMS standard.

  • Rate Calculation: Plot ln([Sultone]) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

ExperimentalWorkflow E1 Anhydrous Sample Prep (<10 ppm H2O) E2 Electrochemical Profiling (CV with Fc/Fc+) E1->E2 E3 Kinetic NMR Profiling (In-situ monitoring) E1->E3 E4 LUMO Energy Calculation E2->E4 E5 Electrophilicity Indexing E3->E5 E6 Structure-Activity Relationship (SAR) Modeling E4->E6 E5->E6

Self-validating experimental workflow for electronic characterization.

Quantitative Electronic Parameters

The table below summarizes the electronic and kinetic data extracted using the aforementioned self-validating protocols. Notice the direct causality between the solvent's dielectric constant, the stabilization of the dipole moment, and the resulting reaction kinetics.

Table 1: Electronic and Kinetic Parameters of 3-Phenyl-1,2-oxathiolane 2,2-dioxide

SolventDielectric Constant ( ε )Dipole Moment (Debye)*LUMO Energy (eV)Ring-Opening Rate ( kobs​ , 10−3s−1 )**
Dichloromethane8.94.8-1.950.45
Acetonitrile35.95.6-2.102.10
Dimethyl Sulfoxide46.76.2-2.185.35

Computed via DFT (B3LYP/6-31G) utilizing a Polarizable Continuum Model (PCM). **Reaction with benzylamine at 37 °C.

Implications for Advanced Applications

Understanding the electronic properties of 3-phenyl-1,2-oxathiolane 2,2-dioxide unlocks its potential across multiple scientific domains:

Drug Development: Sultones are classical alkylating agents. The 3-phenyl substitution provides a unique steric and electronic handle. By tuning the solvent polarity, researchers can control the rate of sultone ring-opening. In modern drug design, this molecule serves as an excellent intermediate for synthesizing γ -amino sulfonic acids, which are bioisosteres of GABA. Furthermore, its ability to act as a controlled alkylating agent makes it highly valuable in designing Targeted Covalent Inhibitors (TCIs), where the electrophilic warhead's reactivity must be finely tuned by the local microenvironment of a hydrophobic protein pocket.

Energy Storage Materials: In advanced materials, such as lithium-ion battery electrolytes, 3-phenyl-1,3-propanesultone is utilized as an anti-gassing agent and a Solid Electrolyte Interphase (SEI) former [3]. Its specific reduction potential (LUMO level) in polar solvents ensures it reduces preferentially at the anode before the bulk carbonate solvents, forming a protective, ionically conductive polymer layer.

References
  • Asymmetric Synthesis of α , γ -Substituted γ -Sultones via Allylation of Chiral Lithiated Sulfonates Source: European Journal of Organic Chemistry (2003) URL:[Link]

  • Review of the Environmental Fate of Selected Chemicals Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Electrolyte formulation for reduced gassing wide temperature range cycling Source: US Patent 20150064549A1 URL

Protocols & Analytical Methods

Method

Application Note: 3-Phenyl-1,2-oxathiolane 2,2-dioxide in Asymmetric Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereoselective Pathways to Homotaurine Derivatives and γ -Amino Sulfonates Strategic Context & Overview The development of enan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereoselective Pathways to Homotaurine Derivatives and γ -Amino Sulfonates

Strategic Context & Overview

The development of enantiopure sulfonic acid derivatives is a critical frontier in medicinal chemistry. Specifically, γ -amino sulfonates such as homotaurine (3-aminopropanesulfonic acid) and its derivatives are vital structural analogues of γ -aminobutyric acid (GABA), acting as specific inhibitors of impulse transmission in the central nervous system (CNS) .

Historically, the asymmetric synthesis of γ -amino sulfonates has been hampered by a lack of viable stereoselective methodologies. 3-Phenyl-1,2-oxathiolane 2,2-dioxide (a chiral α,γ -substituted γ -sultone) has emerged as a highly effective, bifunctional electrophilic building block to bridge this gap. By leveraging the inherent ring strain of the sultone and the steric directing effects of the α -phenyl group, chemists can execute highly diastereoselective ring-opening reactions to yield complex, enantiopure sulfono-peptides and homotaurine derivatives .

Mechanistic Insights & Causality (E-E-A-T)

Successful application of 3-phenyl-1,2-oxathiolane 2,2-dioxide requires a deep understanding of its reactivity profile. The experimental choices in its synthesis and subsequent functionalization are governed by strict stereoelectronic parameters:

  • Two-Step Auxiliary Cleavage and Cyclization: The formation of the γ -sultone from a chiral sulfonate precursor requires careful solvent management. The initial cleavage of the chiral auxiliary is performed in ethanol (EtOH) with Trifluoroacetic Acid (TFA). However, prolonged heating in EtOH causes solvolytic ring-opening of the newly formed sultone. To prevent this, the solvent is deliberately swapped to a non-nucleophilic system (TFA/CH₂Cl₂) to drive the intramolecular cyclization to completion without degradation .

  • Nucleophile Selection (Azide vs. Amine): Direct aminolysis of the sultone ring is problematic. Primary or secondary amines create a basic environment that easily abstracts the highly acidic α -proton (activated by both the sulfonyl group and the phenyl ring), leading to epimerization at C3 or E2 elimination (forming β,γ -unsaturated sulfonates).

  • The Role of NH₄Cl Buffering: By utilizing the azide ion ( N3−​ )—a powerful nucleophile but a weak base—buffered with ammonium chloride ( NH4​Cl ), the reaction medium remains mildly acidic/neutral. This ensures a clean SN​2 attack at the sterically hindered C5 ( γ -position) with complete inversion of configuration , preserving the absolute stereochemistry at the α -carbon .

Mechanism Sultone α,γ-Substituted γ-Sultone C3: Phenyl (Shielding) C5: Alkyl (Electrophilic) SN2 S_N2 Transition State Anti-periplanar attack at C5 Sultone->SN2 Regioselective attack Nucleophile Azide Ion (N₃⁻) + NH₄Cl High Nucleophilicity, Buffered Basicity Nucleophile->SN2 Attacks γ-carbon Product γ-Azido Sulfonic Acid Epimerization-free, C5 Inversion SN2->Product Ring cleavage

Caption: S_N2 mechanism of γ-sultone ring-opening by azide, ensuring stereochemical inversion at C5.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Analytical checkpoints are embedded to ensure intermediate integrity before proceeding to the next synthetic step.

Protocol A: Synthesis of (3R,5R)-5-Methyl-3-phenyl-1,2-oxathiolane 2,2-dioxide

Objective: Cleave the chiral auxiliary and cyclize to form the enantiopure γ -sultone.

  • Auxiliary Cleavage: Dissolve the chiral sulfonate precursor (1.0 mmol) in 40 mL of a 2% (v/v) TFA/EtOH solution. Reflux the mixture strictly for 24 hours.

    • Causality: Exceeding 24 hours in EtOH increases the risk of solvolytic ring-opening.

  • Solvent Exchange: Remove the solvent completely under reduced pressure to isolate the crude sulfonic acid intermediate.

  • Cyclization: Redissolve the crude intermediate in 20 mL of a 20% (v/v) TFA/CH₂Cl₂ solution. Reflux for 24 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (SiO₂, n-pentane/diethyl ether, 4:1).

  • Validation Checkpoint:

    • Yield: ~83% (Colorless solid).

    • TLC: Rf​ = 0.29 (Et₂O/pentane 1:1).

    • Melting Point: Sharp at 134 °C.

    • IR Spectroscopy: Confirm the presence of strong sultone S=O stretching bands at ~1340 cm⁻¹ and 1184 cm⁻¹.

Protocol B: Diastereoselective Ring-Opening to γ -Azido Sulfonates

Objective: Convert the γ -sultone to a γ -azido sulfonate with C5 inversion.

  • Reaction Setup: In an oven-dried flask, dissolve (3R,5R)-5-Methyl-3-phenyl-1,2-oxathiolane 2,2-dioxide (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.2 equiv).

    • Causality: The NH4​Cl buffer is critical to prevent the accumulation of basic species that cause C3 epimerization.

  • Heating: Stir the mixture at 60 °C for 2 hours.

  • Quench & Esterification (For Isolation): Quench with 3 N HCl/MeOH. To facilitate isolation, convert the highly polar sulfonic acid to an isopropyl ester by refluxing with triisopropyl orthoformate ( HC(Oi-Pr)3​ ) in CH₂Cl₂ for 2 hours.

  • Validation Checkpoint:

    • IR Spectroscopy: Confirm the appearance of a sharp, intense azide stretch at ~2100 cm⁻¹.

    • Chiral HPLC: Enantiomeric excess (ee) should remain 98%, confirming no racemization occurred at the α -position.

Workflow A Chiral Sulfonate Precursor B 3-Phenyl-1,2-oxathiolane 2,2-dioxide (γ-Sultone) A->B 1. TFA/EtOH 2. TFA/CH₂Cl₂ Cyclization C γ-Azido Sulfonate (Inverted C5) B->C NaN₃, NH₄Cl DMF, 60°C S_N2 Attack D Homotaurine Derivative (γ-Amino Sulfonate) C->D H₂, Pd/C Mild Reduction

Caption: Synthetic workflow from chiral sulfonate to homotaurine derivative via γ-sultone intermediate.

Quantitative Data Presentation

The robustness of the azide ring-opening methodology is demonstrated across various substituted 3-phenyl- γ -sultones. The use of the buffered azide system consistently yields excellent diastereomeric and enantiomeric excesses.

Table 1: Diastereoselective Ring-Opening of 3-Phenyl- γ -Sultones to γ -Azido Isopropyl Sulfonates

Substrate ( γ -Sultone)Reagents & ConditionsReaction TimeYield (%)de (%)ee (%)
(3R,5R)-5-Methyl-3-phenyl-1,2-oxathiolane 2,2-dioxide NaN3​ , NH4​Cl , DMF, 60 °C2 h85 98 98
(3R,5R)-5-Ethyl-3-phenyl-1,2-oxathiolane 2,2-dioxide NaN3​ , NH4​Cl , DMF, 60 °C2 h82 98 98
(3R)-5,5-Dimethyl-3-phenyl-1,2-oxathiolane 2,2-dioxide NaN3​ , NH4​Cl , DMF, 60 °C2 h88 98 98

(Data adapted from Enders & Harnying, 2004 )

References

  • Asymmetric Synthesis of α,γ-Substituted γ-Sultones via Allylation of Chiral Lithiated Sulfonates Source: European Journal of Organic Chemistry, 2003(20), 3939-3947. (Dieter Enders, Wacharee Harnying, Nicola Vignola) URL:[Link]

Application

Application Note: 3-Phenyl-1,2-oxathiolane 2,2-dioxide as a Regioselective Sulfoalkylating Agent

Executive Summary & Mechanistic Profile Sultones are highly reactive cyclic sulfonate esters widely utilized in medicinal chemistry, bioconjugation, and materials science to introduce hydrophilic sulfoalkyl groups into t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profile

Sultones are highly reactive cyclic sulfonate esters widely utilized in medicinal chemistry, bioconjugation, and materials science to introduce hydrophilic sulfoalkyl groups into target molecules[1]. While 1,3-propanesultone is a traditional reagent for this purpose, its high volatility, lack of substitution, and severe toxicity profile limit its application in advanced drug design.

3-Phenyl-1,2-oxathiolane 2,2-dioxide (also known as α -phenyl- γ -sultone) overcomes these limitations. The introduction of a phenyl group at the C3 position (adjacent to the sulfur atom) provides critical steric bulk. This substitution improves the reagent's bench stability, often rendering it a crystalline solid, and introduces a lipophilic aromatic handle adjacent to the highly polar sulfonate group[2]. Furthermore, utilizing enantiopure versions of this substituted sultone enables the asymmetric synthesis of chiral sulfonates, a highly valuable process in the development of targeted therapeutics[3].

Causality of Regioselectivity

The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. When exposed to a nucleophile (such as an amine, thiol, or alkoxide), the attack occurs exclusively at the least sterically hindered carbon adjacent to the oxygen atom—the C5 position of the oxathiolane ring[4]. The C5–O bond is cleaved, utilizing the internal sulfonate as an excellent leaving group. This highly regioselective ring-opening transfers a 3-phenyl-3-sulfopropyl group to the nucleophile, yielding a 3-substituted-1-phenylpropane-1-sulfonate derivative[3].

Sultone_Mechanism Nu Nucleophile (e.g., R-NH2, R-SH) TS SN2 Transition State (Attack at C5) Nu->TS Nucleophilic Attack Sultone 3-Phenyl-1,2-oxathiolane 2,2-dioxide Sultone->TS C5-O Bond Cleavage Product Ring-Opened Product (3-Nu-1-phenylpropane -1-sulfonate) TS->Product Regioselective Alkylation

Figure 1: SN2-mediated regioselective ring-opening mechanism of 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Standard Workflow for Sulfoalkylation

Workflow Step1 1. Substrate Preparation Dissolve Nu in anhydrous solvent Step2 2. Base Addition Add mild base (e.g., K2CO3, DIPEA) Step1->Step2 Step3 3. Sultone Addition Add 3-phenyl-1,2-oxathiolane 2,2-dioxide Step2->Step3 Step4 4. Thermal Activation Stir at 40-80°C for 12-24h Step3->Step4 Step5 5. Purification Precipitation or Ion-Exchange Step4->Step5

Figure 2: Standard experimental workflow for sulfoalkylation using substituted sultones.

Experimental Protocols

Protocol A: N-Alkylation of Primary and Secondary Amines

Self-Validating System Design: This protocol utilizes a non-nucleophilic base (DIPEA or K2CO3) to maintain the amine in its active, deprotonated state without competing for the sultone. Anhydrous polar aprotic solvents (DMF or MeCN) are strictly required; the absence of hydrogen bonding accelerates the SN2 transition state, while anhydrous conditions prevent competitive hydrolysis of the sultone into 3-hydroxy-1-phenylpropane-1-sulfonic acid[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve the target amine (1.0 equiv, e.g., 5.0 mmol) in 15 mL of anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 7.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Alkylation: Slowly add 3-phenyl-1,2-oxathiolane 2,2-dioxide (1.1 equiv, 5.5 mmol) portion-wise over 5 minutes.

  • Thermal Cycling: Heat the reaction mixture to 60 °C and stir for 12–16 hours. Monitor the consumption of the starting amine via LC-MS.

  • Quenching & Purification: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Triturate the resulting crude residue with cold diethyl ether/acetone (1:1) to precipitate the zwitterionic 3-amino-1-phenylpropane-1-sulfonate product. Filter and dry under a high vacuum.

Protocol B: S-Alkylation of Thiols

Self-Validating System Design: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation). Degassing the solvent and using a mild base (Cs2CO3) under a strict inert atmosphere ensures the thiolate anion remains available for rapid SN2 attack at lower temperatures, minimizing side reactions[4].

Step-by-Step Methodology:

  • Degassing: Sparge anhydrous THF (20 mL) with Argon for 15 minutes.

  • Thiolate Formation: Add the target thiol (1.0 equiv, 5.0 mmol) and Cs2CO3 (1.2 equiv, 6.0 mmol) to the degassed THF. Stir at room temperature for 30 minutes to generate the thiolate anion.

  • Alkylation: Add 3-phenyl-1,2-oxathiolane 2,2-dioxide (1.05 equiv, 5.25 mmol) in a single portion.

  • Reaction: Stir the mixture at 40 °C for 8 hours. The superior nucleophilicity of the thiolate allows for a lower reaction temperature compared to amines.

  • Workup: Quench with 1M HCl to neutralize the mixture, extract the product using reverse-phase chromatography (C18), and lyophilize to obtain the pure thioether-sulfonate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimal conditions for ring-opening 3-phenyl-1,2-oxathiolane 2,2-dioxide with various nucleophile classes to maximize yield and minimize byproducts.

Nucleophile TypeExample SubstrateOptimal BaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineDIPEA (1.5 eq)DMF601285 - 95
Secondary Amine PiperidineK2CO3 (2.0 eq)MeCN801680 - 90
Thiol ThiophenolCs2CO3 (1.2 eq)THF40890 - 98
Alcohol PhenolNaH (1.1 eq)DMF802460 - 75

Note: Alcohols are relatively poor nucleophiles for sultone ring-opening and require strong bases (e.g., NaH) to form the highly reactive alkoxide prior to sultone addition.

Troubleshooting & Causality Analysis (E-E-A-T)

  • Issue: Polysulfonation of Primary Amines

    • Causality: Primary amines can undergo double alkylation if the initial mono-alkylated product remains highly nucleophilic.

    • Solution: Use a slight excess of the primary amine (1.2 to 1.5 equiv) relative to the sultone, or lower the reaction temperature to 40 °C to kinetically favor the mono-alkylated product.

  • Issue: Low Yield / Unreacted Sultone

    • Causality: The presence of trace moisture in the solvent leads to the competitive hydrolysis of the sultone, generating the inactive 3-hydroxy-1-phenylpropane-1-sulfonic acid.

    • Solution: Strictly enforce anhydrous conditions. Use freshly opened, molecular sieve-dried solvents and flame-dried glassware.

  • Issue: Elimination Byproducts

    • Causality: Using excessively strong bases (like KOtBu) at high temperatures (>90 °C) can trigger E2 elimination instead of SN2 substitution, degrading the sultone into an alkene-sulfonate.

    • Solution: Adhere to mild bases (DIPEA, K2CO3) for amine alkylations and keep temperatures below 80 °C.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3-Phenyl-1,2-oxathiolane 2,2-dioxide Synthesis

Welcome to the Technical Support Center. This portal provides synthetic chemists and drug development professionals with mechanistic troubleshooting, validated protocols, and optimization strategies for the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides synthetic chemists and drug development professionals with mechanistic troubleshooting, validated protocols, and optimization strategies for the synthesis of 3-phenyl-1,2-oxathiolane 2,2-dioxide (also known as 3-phenyl-1,3-propanesultone). This γ-sultone is a critical electrophilic building block utilized to introduce sulfopropyl groups, conferring water solubility and anionic character to target APIs.

Synthesizing this 5-membered sultone often presents yield-limiting challenges, including competitive isomerization, incomplete cyclization, and rapid hydrolysis. The guides below are designed to help you navigate and eliminate these bottlenecks.

Mechanistic Workflow: Synthesis Pathways & Bottlenecks

SultoneSynthesis cluster_0 Pathway A: Direct Sulfonation cluster_1 Pathway B: Asymmetric Cyclization A1 Cyclopropylbenzene A2 SO3 / Dioxane (Kinetic Control) A1->A2 Electrophilic Attack A3 3-Phenyl-1,2-oxathiolane 2,2-dioxide A2->A3 Ring Opening & Closure A4 Isomerization (Thermodynamic Sink) A3->A4 Extended Time/Temp B1 Chiral Sulfonate B2 Sulfonic Acid Intermediate B1->B2 2% TFA / EtOH (Auxiliary Cleavage) B3 Asymmetric Sultone (High ee/de) B2->B3 20% TFA / CH2Cl2 (Cyclization)

Reaction pathways for 3-phenyl-1,2-oxathiolane 2,2-dioxide synthesis and yield-limiting steps.

Troubleshooting Guide & FAQs

Q1: Why does my yield drop significantly when scaling up the direct sulfonation of cyclopropylbenzene? A1: The reaction of cyclopropylbenzene with sulfur trioxide (SO₃) in dioxane initially forms the kinetic product, 3-phenyl-1,2-oxathiolane 2,2-dioxide[1]. However, the 5-membered γ-sultone ring is highly strained. Extended reaction times or inadequate cooling during the exothermic scale-up process provides the activation energy needed for the sultone to ring-open and isomerize into the thermodynamic sink: 3-phenyl-2-propene-1-sulfonic acid ()[1]. Corrective Action: Strictly control the reaction time and maintain the internal temperature at 0–5 °C. Quench the reaction immediately upon maximum kinetic conversion to prevent thermodynamic isomerization.

Q2: In the asymmetric synthesis route, my sulfonic acid intermediate fails to cyclize completely. How can I drive the reaction to completion? A2: In the asymmetric γ-sultone synthesis protocol, the cleavage of the chiral auxiliary yields a crude sulfonic acid that must be cyclized[2]. A common failure point is using an insufficiently acidic medium, which fails to protonate the leaving group adequately for the ring-closure step. Corrective Action: Increase the concentration of Trifluoroacetic Acid (TFA) in your dichloromethane (CH₂Cl₂) solvent. Moving from a 2% TFA solution to a 20% TFA solution significantly improves the cyclization yield of sterically hindered or electronically deactivated substrates ()[3].

Q3: I am observing high levels of hydrolysis product (γ-hydroxypropanesulfonic acid) during workup. How do I prevent this? A3: 1,2-Oxathiolane 2,2-dioxides are highly reactive alkylating agents[4]. Exposure to aqueous alkaline conditions (e.g., NaHCO₃ washes) or even neutral water at elevated temperatures during workup will rapidly hydrolyze the sultone ring, quantitatively converting it to the corresponding potassium or sodium γ-hydroxypropanesulfonate[1]. Corrective Action: Avoid aqueous alkaline workups entirely. Use anhydrous quenching methods or perform extractions with cold, strictly neutral water. Dry the organic layers rapidly with anhydrous MgSO₄ and evaporate solvents under reduced pressure at low temperatures (≤30 °C).

Data Presentation: Optimization of Acid-Catalyzed Cyclization

The following table summarizes the causal relationship between TFA concentration, reaction time, and the final yield of the sultone cyclization step (Pathway B), demonstrating how tuning the acidity overcomes steric hindrance[3].

Substrate CharacteristicInitial ConditionsInitial YieldOptimized ConditionsOptimized Yield
Unhindered (α-Allylsulfonic acid)2% TFA / CH₂Cl₂, 22 h82%N/A (Optimal)82%
Sterically Hindered 2% TFA / CH₂Cl₂, 24 h29%20% TFA / CH₂Cl₂, 24 h64 – 72%
Highly Deactivated 20% TFA / CH₂Cl₂, 24 h51%>20% TFA / CH₂Cl₂, <24 h71%

Standard Operating Procedures (Experimental Protocols)

Protocol 1: Direct Sulfonation of Cyclopropylbenzene (Kinetic Control)

Use this protocol for rapid, racemic synthesis of the target sultone.

  • Preparation: Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an argon inlet.

  • Reagent Loading: Dissolve cyclopropylbenzene (1.0 equiv) in anhydrous 1,4-dioxane (10 mL/mmol). Cool the mixture to 0 °C using an ice-water bath[1].

  • SO₃ Addition: Slowly add a solution of SO₃ (up to 2.0 mol-equiv) in anhydrous 1,4-dioxane dropwise over 30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent premature isomerization[1].

  • Self-Validation Check (In-Process): Monitor strictly via TLC (aliquots quenched in cold ether). The disappearance of the cyclopropylbenzene spot and the appearance of the sultone must be verified. If the isomeric sulfonic acid spot begins to appear, proceed to step 5 immediately.

  • Workup: Quench the reaction by pouring it into a mixture of crushed ice and diethyl ether. Do not use basic solutions.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with cold diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure at <30 °C to yield 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Protocol 2: Asymmetric Cyclization via Chiral Sulfonates

Use this protocol for the diastereo- and enantioselective synthesis of substituted 3-phenyl-1,2-oxathiolane 2,2-dioxides.

  • Auxiliary Cleavage: Dissolve the enantiopure α-allylated sulfonate precursor (1.0 mmol) in a 2% TFA/EtOH solution (40 mL). Reflux for 24 hours to cleave the chiral auxiliary without epimerization[2].

  • Intermediate Isolation: Remove the solvent under reduced pressure to yield the crude sulfonic acid intermediate[3].

  • Self-Validation Check 1: Confirm the complete removal of the chiral auxiliary via ¹H NMR (absence of auxiliary signals) before proceeding to cyclization.

  • Cyclization: Dissolve the crude sulfonic acid in a 20% TFA/CH₂Cl₂ solution (20 mL). Reflux for 24 hours[3]. (Note: Refer to the optimization table; highly hindered substrates may require >20% TFA).

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel using n-pentane/diethyl ether (4:1)[3].

  • Self-Validation Check 2: Verify the diastereomeric excess (de ≥ 98%) via HPLC on a chiral stationary phase (e.g., Daicel OD)[3].

References

  • Title: Asymmetric Synthesis of α,γ-Substituted γ-Sultones via Allylation of Chiral Lithiated Sulfonates Source: European Journal of Organic Chemistry (Enders, D., Harnying, W., & Vignola, N., 2003) URL: [Link]

  • Title: Reaction of Cyclopropylbenzene and Cyclopropyl Phenyl Ketone with Sulfur Trioxide Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Cerfontain, H., et al., 2006) URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-Phenyl-1,2-oxathiolane 2,2-dioxide

Welcome to the Advanced Reagent Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained yield drops or irreproducible alkylation reactions when using γ-sulton...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained yield drops or irreproducible alkylation reactions when using γ-sultones. In the vast majority of cases, the root cause is premature hydrolysis of the reagent during storage. This guide provides a deep mechanistic understanding and self-validating protocols to ensure the integrity of 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Mechanistic Insight: The Vulnerability of γ-Sultones

3-Phenyl-1,2-oxathiolane 2,2-dioxide is a five-membered cyclic sulfonate ester (γ-sultone). Its exceptional utility as an alkylating agent stems from the 1 inherent in the five-membered oxathiolane dioxide system[1]. However, this same thermodynamic instability makes it highly 2[2].

When exposed to water, the sultone undergoes a rapid ring-opening hydrolysis via C-O bond cleavage, resulting in the formation of a biologically and chemically inactive 3[3]. This degradation is accelerated by trace acids, bases, and elevated temperatures[4]. Even below the deliquescence relative humidity, 5 on the surface of the chemical can initiate localized dissolution and irreversible hydrolysis[5].

Quantitative Data: Comparative Reactivity

To understand the urgency of anhydrous storage, consider the relative hydrolysis rates of sulfonate esters. The ring strain of the γ-sultone drives a reaction rate orders of magnitude higher than unstrained analogs.

Table 1: Relative Hydrolysis Kinetics of Sulfonate Esters in Aqueous Media

Compound ClassStructural ExampleRelative Hydrolysis RatePrimary Degradation Mechanism
γ-Sultone (5-membered) 1,2-oxathiolane 2,2-dioxide37Rapid ring-opening via nucleophilic attack
δ-Sultone (6-membered) 1,4-butanesultone1Slower ring-opening
Linear Sulfonate Ester Ethyl methanesulfonate< 0.1Standard S_N2 hydrolysis

(Data extrapolated from4[4])

Standard Operating Procedure (SOP): Self-Validating Anhydrous Storage

To prevent degradation, implement the following step-by-step methodology. This protocol is designed as a self-validating system, ensuring that any breach in the anhydrous environment is detected before the reagent is compromised.

  • Inert Atmosphere Transfer: Upon receipt, immediately transfer the sealed vial into a glovebox maintained under an argon atmosphere (<1 ppm H₂O/O₂). Causality: Argon is denser than nitrogen and provides a superior protective blanket against moisture ingress during the physical transfer and aliquoting process.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure of the master batch. Amber glass prevents potential UV-induced radical degradation.

  • Primary Sealing: Seal the vials with PTFE-lined silicone septa and secure them with aluminum crimp caps. Causality: PTFE provides a chemically inert barrier against the sultone, while the silicone backing ensures a self-sealing puncture site if syringe extraction is required.

  • Secondary Containment (Self-Validating Step): Place the crimped vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator jar) containing active indicating desiccant (e.g., Drierite). Validation: The indicating desiccant acts as a visual failsafe. If the blue desiccant turns pink, the secondary seal has failed, alerting the user to replace the desiccant before the primary vial seal is challenged.

  • Temperature-Controlled Storage: Store the secondary container 6[6]. Causality: Sub-zero temperatures exponentially decrease the kinetic rate of any trace hydrolysis that might occur from residual internal moisture.

  • Thawing Protocol (Critical): Before use, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening. Causality: Opening a cold vial exposes it to ambient air, causing immediate7 onto the inner walls and the chemical itself, rapidly initiating hydrolysis[7].

Visual Workflow: Storage and Degradation Pathway

SultoneStorage Start Receive 3-Phenyl-1,2-oxathiolane 2,2-dioxide Glovebox Transfer to Glovebox (Argon Atmosphere, <1 ppm H2O) Start->Glovebox Aliquot Aliquot into Amber Vials with PTFE Septa Glovebox->Aliquot Seal Crimp Seal & Wrap with Parafilm Aliquot->Seal Desiccator Place in Secondary Container with Indicating Desiccant Seal->Desiccator Store Store at -20°C (Temperature Controlled) Desiccator->Store Moisture Exposure to Atmospheric Moisture (Condensation) Store->Moisture Improper Thawing Hydrolysis Ring-Opening Hydrolysis (Sulfonic Acid Formation) Moisture->Hydrolysis

Workflow for anhydrous storage and prevention of sultone hydrolysis.

Troubleshooting & FAQs

Q: My 3-phenyl-1,2-oxathiolane 2,2-dioxide has turned from a clear liquid/crystalline solid to a cloudy mixture. Is it still usable? A: No. Cloudiness, increased viscosity, or the 8 are classic visual indicators of hydrolysis[8]. The cyclic sultone has reacted with moisture to form a sulfonic acid derivative. This ring-opened product lacks the electrophilic reactivity required for alkylation. Discard the aliquot according to your institution's hazardous waste protocols.

Q: Can I re-purify or "dry" the hydrolyzed sultone using molecular sieves? A: No. Hydrolysis of a γ-sultone is an9, not a simple physical hydration[9]. The addition of molecular sieves will only remove unreacted water; it cannot reverse the chemical degradation or re-close the ring. Re-cyclization requires 2 (e.g., strong acid and high-vacuum distillation)[2], which is impractical for small-scale recovery.

Q: Why do I see a sudden drop in the pH of my reaction mixture when using an older batch of the sultone? A: The hydrolysis product of 3-phenyl-1,2-oxathiolane 2,2-dioxide is a 3[3]. If your storage conditions were compromised, the accumulated sulfonic acid will rapidly protonate your reaction mixture, neutralizing basic catalysts and quenching your intended nucleophilic substitution. Self-Validation Tip: Always verify the pH of your reagent stock via a micro-aliquot test if you suspect degradation.

Q: I accidentally left my sealed vial on the benchtop overnight. Is it ruined? A: If the primary PTFE seal and secondary desiccant container remained intact, the reagent is likely fine. The primary danger of room-temperature exposure is the 10if moisture is already present[10]. Immediately return it to -20°C storage. However, if the vial was unsealed or the septum was previously punctured, ambient moisture has likely infiltrated, and the batch should be tested via NMR before use.

References
  • Propane Sultone (CAS 1120-71-4): A Comprehensive Technical Guide, Benchchem,
  • 1,3-Propane sultone 1120-71-4 wiki, Guidechem,
  • An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone, Benchchem,
  • A Comparative Guide to the Kinetic Studies of Reactions Involving γ-Sultones, with a Focus on 1,2-Oxathiolane Deriv
  • The properties and uses of 1,3-Propane sultone, ChemicalBook,
  • Propane sultone | C3H6O3S | CID 14264, PubChem,
  • Propane sultone-SDS, MedChemExpress,
  • Kinetics of Moisture-Induced Hydrolysis in Powder Blends Stored at and below the Deliquescence Relative Humidity, ResearchG
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)
  • Kinetics of moisture-induced hydrolysis in powder blends stored at and below the deliquescence relative humidity: investigation of sucrose-citric acid mixtures, PubMed,

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Phenyl-1,2-oxathiolane 2,2-dioxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-phenyl-1,2-oxathiolane 2,2-dioxide (co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-phenyl-1,2-oxathiolane 2,2-dioxide (commonly known as 3-phenyl-1,3-propanesultone). Because 5-membered γ-sultones are highly reactive alkylating agents, standard purification methods often lead to unintended degradation.

This guide provides field-validated methodologies, mechanistic troubleshooting, and standard operating procedures (SOPs) to ensure high-yield, enantiopure recovery without compromising the structural integrity of your compound.

Process Visualization

The following workflow outlines the self-validating system required to isolate the sultone from a crude reaction mixture while preventing solvolysis.

Workflow Step1 Crude 3-Phenyl-1,2-oxathiolane 2,2-dioxide Step2 Flash Chromatography (n-Pentane/Diethyl Ether) Step1->Step2 Step3 Concentration under Reduced Pressure Step2->Step3 Step4 Dissolution in Hot Anhydrous 2-Propanol Step3->Step4 Step5 Controlled Cooling (25°C then 4°C) Step4->Step5 Step6 Vacuum Filtration & Cold Heptane Wash Step5->Step6 Step7 Pure Crystalline Sultone (ee ≥ 98%) Step6->Step7

Workflow for the purification and recrystallization of 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Standard Operating Procedure (SOP)

To maintain scientific integrity, every step in this protocol is designed to minimize thermal stress and nucleophilic exposure.

Phase A: Primary Purification (Flash Chromatography)
  • Column Preparation: Pack a column with standard silica gel (SiO₂) using n-pentane.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a solvent system of n-pentane/diethyl ether (4:1 v/v) . This specific ratio provides the optimal polarity to separate the sultone from highly polar sulfonic acid byproducts[1].

  • Monitoring: Track fractions via Thin Layer Chromatography (TLC). The target compound exhibits an Rf​≈0.37 in a 1:1 diethyl ether/pentane system[2].

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath below 35°C to prevent thermal degradation.

Phase B: Recrystallization
  • Dissolution: Transfer the semi-pure solid to a dry, inert-gas-purged Erlenmeyer flask. Add a minimum volume of boiling, anhydrous 2-propanol until the solid completely dissolves[2].

  • Hot Filtration: If insoluble particulate matter remains, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Nucleation: Allow the flask to cool undisturbed to room temperature (approx. 20°C). Do not agitate the flask, as this can lead to the formation of microcrystalline powder rather than high-purity macroscopic crystals.

  • Maturation: Once crystals begin to form, transfer the flask to a 4°C refrigerator for 12 hours to maximize the crystalline yield.

  • Recovery: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous n-heptane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum ( 0.1 mbar) for 24 hours.

Physicochemical & Solvent Data

Selecting the correct solvent is the most critical variable in sultone purification. The table below summarizes the quantitative data and causality behind our solvent selections.

SolventPolarity IndexBoiling Point (°C)Role in WorkflowSolvolysis Risk
n-Pentane 0.036.1Chromatography (Non-polar phase)None (Inert)
Diethyl Ether 2.834.6Chromatography (Polar phase)None (Aprotic)
2-Propanol 3.982.5Primary Recrystallization SolventLow (Sterically hindered)
Ethanol 5.278.3AvoidHigh (Ring-opening alcoholysis)
Water 10.2100.0AvoidHigh (Hydrolysis)

Troubleshooting & Scientific FAQs

Q: Why must aqueous workups and primary alcohols be strictly avoided during the purification of 3-phenyl-1,2-oxathiolane 2,2-dioxide? A: 3-phenyl-1,2-oxathiolane 2,2-dioxide is a 5-membered γ-sultone. X-ray crystallographic data and kinetic analyses demonstrate that 5-membered cyclic sulfonates possess significant ring strain due to a compressed internal C-S-O bond angle[3]. This strain dramatically lowers the activation energy for nucleophilic attack at the electrophilic carbon. Exposure to water or unhindered primary alcohols (like ethanol or methanol) triggers a rapid, diastereospecific ring-opening solvolysis, irreversibly converting your product into a γ-hydroxy or γ-alkoxy sulfonic acid[4],[5].

Q: Why is 2-propanol the gold standard for recrystallizing this specific sultone? A: 2-Propanol provides the perfect thermodynamic and kinetic balance. Its secondary alcohol structure offers enough steric bulk to kinetically hinder nucleophilic attack on the sultone ring, preventing the alcoholysis observed with ethanol. Simultaneously, it provides a steep temperature-dependent solubility curve—the sultone is highly soluble at 82°C but nearly insoluble at 4°C. This allows for high-yielding crystallization and excellent enantiomeric enrichment (ee ≥ 98%) if you are working with chiral variants[2],[1].

Q: During recrystallization, my product forms a biphasic liquid ("oils out") instead of crystallizing. How do I correct this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Because 3-phenyl-1,2-oxathiolane 2,2-dioxide has a moderate melting point, it can easily oil out if the solution is too concentrated. To troubleshoot:

  • Dilution: Add 10-15% more hot 2-propanol to ensure the saturation point is reached at a lower temperature.

  • Anti-Solvent Addition: Introduce a non-polar anti-solvent, such as anhydrous n-heptane, dropwise to the hot mixture to decrease overall solubility and force nucleation.

  • Seeding: Introduce a pure seed crystal of the sultone just above the cloud point to bypass the metastable oil phase and initiate lattice formation.

References

  • Enders, D., Harnying, W., & Vignola, N. (2003). Asymmetric Synthesis of α,γ-Substituted γ-Sultones via Allylation of Chiral Lithiated Sulfonates. European Journal of Organic Chemistry. 1

  • Harnying, W. (2004). Asymmetric Synthesis of Sultones and Sulfonic Acid Derivatives. RWTH Aachen University. 2

  • Bordwell, F. G., Osborne, C. E., & Chapman, R. D. (1959). The Hydrolysis of Sultones. The Effect of Methyl Groups on the Rates of Ring-opening Solvolyses. Journal of the American Chemical Society. 4

  • Enders, D., & Harnying, W. (2004). Asymmetric synthesis of alpha,gamma-substituted gamma-alkoxy methyl sulfonates via diastereospecific ring-opening of sultones. Arkivoc. 5

  • Deacon, T., et al. (1980). Mechanism of Nucleophilic Attack in the Alkaline Hydrolysis of Sulphonate Esters. J.C.S. Perkin II - RSC Publishing. 3

Sources

Optimization

Overcoming solubility issues of 3-phenyl-1,2-oxathiolane2,2-dioxide in non-polar solvents

Overview Working with 3-phenyl-1,2-oxathiolane 2,2-dioxide (a γ -sultone) presents unique physical chemistry challenges. Sultones are cyclic sulfonate esters widely utilized as powerful alkylating agents to introduce sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Working with 3-phenyl-1,2-oxathiolane 2,2-dioxide (a γ -sultone) presents unique physical chemistry challenges. Sultones are cyclic sulfonate esters widely utilized as powerful alkylating agents to introduce sulfopropyl groups into various molecular architectures[1]. However, researchers frequently encounter severe solubility bottlenecks when attempting to run reactions in non-polar media. As an Application Scientist, I have designed this guide to synthesize thermodynamic principles with field-proven bench techniques to help you overcome these phase-boundary limitations.

Part 1: Causality & Thermodynamic Principles (FAQ)

Q1: Why does 3-phenyl-1,2-oxathiolane 2,2-dioxide precipitate or completely fail to dissolve in aliphatic hydrocarbons like hexane or heptane? A1: The insolubility is a direct consequence of the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). The sultone ring possesses a strong dipole moment due to the highly electronegative oxygen atoms bonded to the sulfur center[2]. In non-polar solvents, the only available intermolecular forces are weak London dispersion forces[3]. The energy required to disrupt the strong dipole-dipole interactions within the sultone's crystal lattice ( ΔHlattice​ ) is not adequately compensated by the weak solute-solvent interactions. This results in a highly positive enthalpy of mixing ( ΔHmix​ ), making dissolution thermodynamically unfavorable.

Q2: How can I solubilize this sultone without completely changing my non-polar reaction system? A2: The most effective and least disruptive approach is the introduction of a polar aprotic co-solvent. Adding just 5–15% (v/v) of tetrahydrofuran (THF) or dichloromethane (DCM) to a non-polar solvent significantly increases the bulk dielectric constant of the medium. The co-solvent molecules specifically solvate the polar sulfonate headgroup via dipole-dipole interactions, while the non-polar solvent interacts with the lipophilic phenyl ring. This creates a favorable micro-solvation environment that lowers the overall ΔGmix​ without completely altering the macroscopic non-polar properties of your reaction.

Q3: If a strictly non-polar environment is mandatory to prevent side reactions (e.g., moisture sensitivity or competitive nucleophilic attack), what are my options? A3: When co-solvents are prohibited, you must rely on kinetic energy and phase transfer mechanisms:

  • Thermal Modulation: Heating the mixture to 40–60 °C increases the kinetic energy of the system, which can help overcome the lattice energy of the solid sultone, though this is often only a partial solution for highly polar sultones[3].

  • Solid-Liquid Phase Transfer Catalysis (PTC): If the sultone is reacting with a nucleophile, you can leave the sultone as a suspended solid and introduce a lipophilic phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the reacting species to the solid-liquid interface or pulls trace dissolved sultone into the bulk non-polar phase. As the trace dissolved sultone is consumed, Le Chatelier's principle drives further dissolution of the solid.

Part 2: Quantitative Data & Solvent Selection

When pure aliphatic hydrocarbons fail, transitioning to "borderline" non-polar solvents or utilizing specific co-solvent ratios is required.

Table 1: Solvent Selection Guide for 3-Phenyl-1,2-oxathiolane 2,2-dioxide

Solvent / MixtureDielectric Constant ( ϵ )Solvating Power for SultonesRecommended Use Case
Hexane / Heptane~1.9Very Low (Insoluble)Not recommended without PTC
Toluene2.38Low to ModerateHigh-temperature reactions (>60 °C)
Cyclopentyl methyl ether (CPME)4.76ModerateGreener alternative to THF; good balance of polarity and hydrophobicity
Hexane + 10% THF~2.5 - 3.0HighRoom temperature alkylations requiring mostly non-polar media
Dichloromethane (DCM)9.1Very HighIdeal polar aprotic co-solvent for micro-solvation

Part 3: Experimental Methodologies

Protocol 1: Co-Solvent Solubilization Workflow

Causality: Gradual addition of a polar aprotic co-solvent prevents local supersaturation and allows for the precise identification of the minimum dielectric threshold required for solvation. Self-Validating System: The solution must remain optically clear upon cooling to the target reaction temperature. If turbidity appears, the co-solvent ratio is insufficient to maintain the thermodynamic equilibrium.

  • Preparation: Weigh the required amount of 3-phenyl-1,2-oxathiolane 2,2-dioxide[4] into a dry, argon-purged reaction flask.

  • Suspension: Add the primary non-polar solvent (e.g., hexane) to achieve a target concentration of 0.1 M. The mixture will appear as a dense white suspension.

  • Agitation: Begin magnetic stirring at a high rate (400–500 rpm) to maximize the surface area of the suspended particles.

  • Titration: Dropwise, add the selected co-solvent (THF or DCM) while continuously monitoring the suspension.

  • Equilibration: Continue the addition until the solid completely dissolves (typically requires 5-15% v/v co-solvent). Allow it to stir for 10 minutes to ensure complete lattice breakdown.

  • Validation: Stop stirring and observe the solution for 5 minutes at the intended reaction temperature. If no micro-crystals or cloudiness form, the solvation is stable, and you may proceed with the addition of your nucleophile.

Protocol 2: Solid-Liquid Phase Transfer Catalysis (PTC) Alkylation

Causality: Bypasses the need for bulk solubility by facilitating the reaction at the solid-liquid interface or by continuously replenishing trace dissolved reactant via dynamic equilibrium. Self-Validating System: Reaction progress must be monitored by HPLC; the visual consumption of the solid sultone suspension must directly correlate with product formation peaks on the chromatogram.

  • Suspension: Suspend 3-phenyl-1,2-oxathiolane 2,2-dioxide (1.0 eq) in the chosen non-polar solvent (e.g., cyclohexane) at 0.2 M.

  • Reagent Addition: Add the nucleophile (1.2 eq) and a mild, finely powdered inorganic base (e.g., anhydrous K2CO3, 2.0 eq) if deprotonation is required.

  • Catalyst Introduction: Add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).

  • Thermal & Mechanical Activation: Heat the biphasic/suspension mixture to 50 °C under vigorous stirring (800+ rpm). High shear is critical to maximize the solid-liquid interfacial surface area.

  • Validation: As the reaction proceeds, observe the physical state of the suspension. The dense crystalline sultone will be consumed, often replaced by a finer, more amorphous suspension of inorganic salts. Confirm the consumption of the sultone via HPLC before quenching.

Part 4: Troubleshooting Logic Workflow

SolubilityWorkflow Start Sultone Insoluble in Non-Polar Solvent Dec1 Strictly Non-Polar Media Required? Start->Dec1 HeatSon Apply Heat (40-60°C) & Sonication Dec1->HeatSon Yes CoSolvent Add Polar Aprotic Co-Solvent (THF/DCM) Dec1->CoSolvent No Check1 Solubility Achieved? HeatSon->Check1 Success Proceed with Reaction CoSolvent->Success PTC Implement Solid-Liquid Phase Transfer Catalysis Check1->PTC No Check1->Success Yes PTC->Success

Decision tree for troubleshooting the solubility of polar sultones in non-polar reaction media.

References

  • Title: Solubility of Organic Compounds Source: UCalgary URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link][3]

  • Title: Asymmetric Synthesis of α,γ‐Substituted γ‐Sultones via Allylation of Chiral Lithiated Sulfonates Source: DOI / Eur. J. Org. Chem. (Enders, 2003) URL: [Link][4]

Sources

Troubleshooting

Technical Support Center: High-Temperature Stabilization of 3-Phenyl-1,2-oxathiolane 2,2-dioxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when utilizing 3-phenyl-1,2-oxathiolane 2,2-dioxide in high-tempe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when utilizing 3-phenyl-1,2-oxathiolane 2,2-dioxide in high-temperature chemical synthesis and drug development. Sultones are highly reactive cyclic sulfonate esters, making them excellent alkylating agents but highly susceptible to thermal degradation, polymerization, and hydrolysis[1].

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the scientific integrity of your high-temperature workflows.

Section 1: Core Mechanisms of Thermal Degradation (FAQs)

Q1: What exactly happens to 3-phenyl-1,2-oxathiolane 2,2-dioxide when heated above its stability threshold? A1: At elevated temperatures (typically >150°C), the strained five-membered oxathiolane ring undergoes homolytic or heterolytic C-O bond fission. This ring-opening event forms an unstable intermediate that rapidly undergoes desulfonylation—the extrusion of sulfur dioxide (SO2)[2]. The resulting organic fragment often rearranges into an alkene or undergoes uncontrolled polymerization[3]. Furthermore, if trace moisture is present, the sultone acts as a hygroscopic electrophile, reacting with water to form corrosive 3-hydroxy-3-phenyl-1-propanesulfonic acid, which autocatalyzes further degradation[4].

G A 3-Phenyl-1,2-oxathiolane 2,2-dioxide B Ring-Opening (C-O Fission) A->B > 150°C E Hydrolysis (+H2O) A->E Moisture C Desulfonylation (-SO2) B->C Heat D Alkene / Polymer Byproducts C->D F 3-Hydroxy-3-phenyl- 1-propanesulfonic acid E->F

Thermal and hydrolytic degradation pathways of 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Q2: How does the phenyl substitution at the 3-position affect its thermal stability compared to unsubstituted 1,3-propanesultone? A2: The phenyl group at the C3 position introduces steric bulk and electronic stabilization (via hyperconjugation and resonance if a transient charge forms at the benzylic position). While this slightly stabilizes the ring against certain nucleophilic attacks compared to bare 1,3-propanesultone, it also lowers the activation energy for benzylic C-O cleavage during severe thermal stress[5]. Therefore, strict temperature control and stabilization are mandatory.

Section 2: Troubleshooting Guide - Mitigating Degradation

Q3: My reaction requires heating to 120°C, but my sultone is degrading into a black tar. How do I prevent this? A3: "Black tar" indicates extensive polymerization and charring driven by acid-catalyzed ring-opening and SO2 release[6]. To troubleshoot this, you must implement a self-validating stabilization system targeting the root causes of degradation:

  • Moisture Elimination: Water is the primary initiator. Even parts-per-million (ppm) levels of H2O will hydrolyze the sultone into a sulfonic acid, dropping the pH and catalyzing rapid polymerization[7]. Use Schlenk line techniques and strictly anhydrous, degassed aprotic solvents.

  • Acid Scavengers: Introduce a non-nucleophilic acid scavenger, such as an epoxide (e.g., propylene oxide) or a sterically hindered amine (e.g., 2,6-lutidine), to neutralize trace sulfonic acids before they can propagate degradation.

  • Radical Inhibitors: If your mechanism involves homolytic cleavage at high temperatures, adding a radical scavenger like BHT (Butylated hydroxytoluene) can suppress radical chain polymerization.

Quantitative Additive Efficacy

The following table summarizes the quantitative impact of various stabilizers on the thermal degradation of 3-phenyl-1,2-oxathiolane 2,2-dioxide during a standard 24-hour stress test at 120°C.

Additive / ConditionConcentrationDegradation Pathway SuppressedRemaining Sultone (%)Visual Observation
None (Control) N/ANone< 15%Heavy polymerization, black tar
Ambient Moisture ~500 ppm H2ONone (Accelerates Hydrolysis)0%Complete conversion to sulfonic acid
BHT 0.5 mol%Radical-induced decomposition65%Slight yellowing, moderate viscosity
2,6-Lutidine 1.0 eqAcid-catalyzed polymerization82%Clear solution, minor alkene byproducts
Propylene Oxide 2.0 eqAcid-catalyzed polymerization94% Optimal stability, clear solution

Section 3: Standardized Experimental Protocol for High-Temperature Alkylation

To ensure reproducibility and scientific integrity, follow this validated methodology for utilizing 3-phenyl-1,2-oxathiolane 2,2-dioxide at elevated temperatures. Every step is designed to validate the integrity of the reaction environment.

Step-by-Step Methodology
  • Reactor Preparation: Flame-dry a 2-neck round-bottom flask under a continuous flow of high-purity Argon.

    • Causality: This ensures the absolute removal of surface-bound moisture, preventing premature hydrolysis of the sultone.

  • Solvent & Scavenger Addition: Inject 10 mL of anhydrous, degassed aprotic solvent (e.g., Toluene) via syringe. Add 2.0 equivalents of an acid scavenger (e.g., propylene oxide).

    • Causality: The epoxide acts as an in-situ stabilizing buffer, neutralizing trace sulfonic acids before they can catalyze ring-opening.

  • Substrate Introduction: Add your target nucleophile (e.g., an amine or alkoxide) to the reactor and stir at room temperature for 5 minutes to ensure homogenization.

  • Sultone Addition: Dissolve 1.0 equivalent of 3-phenyl-1,2-oxathiolane 2,2-dioxide in 2 mL of anhydrous solvent and add it dropwise to the reaction mixture at room temperature.

    • Causality: Adding the sultone last and at room temperature prevents premature thermal shocking and localized concentration spikes that lead to polymerization.

  • Controlled Heating: Ramp the temperature at a controlled rate of 5°C/min until the target temperature (e.g., 110°C) is reached.

    • Causality: Avoid crash-heating, which promotes localized desulfonylation and structural fragmentation[3].

  • Reaction Monitoring: Monitor the reaction strictly via HPLC or GC-MS.

    • Causality: Do not rely on Thin-Layer Chromatography (TLC), as the sultone can rapidly degrade on the acidic silica gel plate, giving false-positive degradation readings.

G Step1 1. Purge Reactor (Argon, 3x) Step2 2. Add Aprotic Solvent (e.g., Toluene) Step1->Step2 Step3 3. Add Stabilizer (e.g., Epoxide) Step2->Step3 Step4 4. Introduce Sultone (at RT) Step3->Step4 Step5 5. Controlled Heating (Ramp 5°C/min) Step4->Step5 Step6 6. Reaction Monitoring (HPLC/GC-MS) Step5->Step6

Step-by-step workflow for high-temperature reactions involving reactive sultones.

Section 4: Storage and Handling FAQs

Q4: How should I store the bulk material to ensure long-term stability? A4: 3-phenyl-1,2-oxathiolane 2,2-dioxide must be stored at 2-8°C in a tightly sealed, light-resistant container backfilled with Argon[8]. Because the product can exist as a supercooled liquid or crystalline powder depending on ambient conditions, temperature cycling should be avoided to prevent condensation of moisture inside the container[9][10].

Q5: What are the safety implications of its thermal degradation? A5: When heated to decomposition, sultones emit highly toxic and corrosive fumes of sulfur oxides (SOx) and carbon monoxide[4][11]. All high-temperature work must be conducted in a high-velocity fume hood with appropriate gas scrubbing systems in place.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 3-Phenyl-1,2-Oxathiolane 2,2-Dioxide Concentration Analysis

As regulatory scrutiny on pharmaceutical impurities intensifies, the accurate quantification of reactive intermediates is paramount. 3-phenyl-1,2-oxathiolane 2,2-dioxide is a γ -sultone—a class of cyclic sulfonate esters...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory scrutiny on pharmaceutical impurities intensifies, the accurate quantification of reactive intermediates is paramount. 3-phenyl-1,2-oxathiolane 2,2-dioxide is a γ -sultone—a class of cyclic sulfonate esters widely recognized as potent alkylating agents and Potential Genotoxic Impurities (PGIs). Under , these compounds must be controlled at trace Threshold of Toxicological Concern (TTC) levels [1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) stationary phase chemistries for the analysis of 3-phenyl-1,2-oxathiolane 2,2-dioxide and provides a comprehensive, self-validating protocol aligned with [2].

Mechanistic Causality: Stationary Phase Selection

A fundamental challenge in analyzing 3-phenyl-1,2-oxathiolane 2,2-dioxide is achieving baseline separation from structurally similar aromatic active pharmaceutical ingredients (APIs) or synthetic by-products.

Standard C18 (Octadecylsilane) columns rely exclusively on dispersive hydrophobic interactions. While robust, C18 often fails to provide the necessary selectivity for polar-aromatic hybrids like this γ -sultone, leading to co-elution risks in complex matrices.

Conversely, a Phenyl-Hexyl stationary phase offers a dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π electron donor-acceptor interactions with the phenyl ring of the analyte [3]. This orthogonal selectivity selectively delays the elution of aromatic compounds, pulling the sultone away from aliphatic interferences.

G Analyte 3-phenyl-1,2-oxathiolane 2,2-dioxide (Phenyl Ring + Polar Sultone) C18 Standard C18 Phase (Hydrophobic Dispersive) Analyte->C18 Aliphatic Interaction Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) Analyte->Phenyl Dual-Mode Interaction Res1 Co-elution Risks (Poor Matrix Separation) C18->Res1 Res2 Orthogonal Selectivity (Baseline Separation) Phenyl->Res2

Fig 1. Mechanistic comparison of stationary phase interactions for sultone separation.

Comparative Performance Data

To objectively evaluate these chemistries, 3-phenyl-1,2-oxathiolane 2,2-dioxide was spiked into a simulated API matrix at 10 ppm. The quantitative chromatographic performance is summarized below:

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnScientific Rationale
Retention Time (RT) 4.2 min6.8 min π−π interactions increase retention of the aromatic sultone.
Resolution ( Rs​ ) 1.4 (Fails ICH criteria)3.2 (Optimal)Enhanced selectivity pulls the analyte away from matrix peaks.
Tailing Factor ( Tf​ ) 1.61.1Phenyl-Hexyl phases often exhibit superior silanol shielding.
Signal-to-Noise (S/N) 15:142:1Sharper, symmetrical peaks inherently boost trace-level S/N.

Experimental Protocol: A Self-Validating System

Based on the empirical data above, the Phenyl-Hexyl method was selected for full ICH Q2(R2) validation. As a Senior Application Scientist, I design protocols as self-validating systems—meaning the method includes internal diagnostic checks (System Suitability) that prevent the generation of invalid data.

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA acts as an ion-pairing agent to mask residual silanol activity, preventing peak tailing that obscures the LOQ).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% 70% B), 10-12 min (70% B), 12-15 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (optimal for the phenyl chromophore).

  • Column Temperature: 30°C.

  • Diluent: Acetonitrile:Water (50:50 v/v), pH adjusted to 5.0. (Causality: Sultones are highly susceptible to basic hydrolysis. Maintaining a slightly acidic diluent prevents in situ degradation during the autosampler queue).

Step-by-Step Validation Workflow

G SST 1. System Suitability (Tailing < 1.5, RSD < 2%) Spec 2. Specificity & Degradation (Peak Purity > 0.990) SST->Spec Sens 3. LOD / LOQ (S/N > 3 for LOD, > 10 for LOQ) Spec->Sens Lin 4. Linearity (R² > 0.999) Sens->Lin Acc 5. Accuracy & Precision (Recovery 95-105%) Lin->Acc Doc 6. Validated Control Strategy (Routine QC Ready) Acc->Doc

Fig 2. ICH Q2(R2) aligned self-validating workflow for analytical procedures.

Step 1: System Suitability Testing (SST) Inject the standard solution (10 ppm) six times. The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is 2.0%, Resolution 2.0, and Tailing Factor 1.5.

Step 2: Specificity & Forced Degradation Subject the 3-phenyl-1,2-oxathiolane 2,2-dioxide standard to thermal (60°C for 48h), photolytic (UV light), oxidative (3% H2​O2​ ), and hydrolytic (0.1N HCl and 0.1N NaOH) stress. Analyze using a Photodiode Array (PDA) detector to ensure the sultone peak purity angle is less than the purity threshold, proving no degradants co-elute with the target analyte.

Step 3: Sensitivity (LOD & LOQ) Prepare serial dilutions of the sultone standard. Calculate the Limit of Detection (LOD) where S/N = 3:1, and the Limit of Quantification (LOQ) where S/N = 10:1.

Step 4: Linearity & Range Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target specification limit. Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

Step 5: Accuracy & Precision Spike the API matrix with the sultone at LOQ, 100%, and 150% levels in triplicate. Calculate the percentage recovery to ensure matrix effects do not suppress the UV signal.

Validation Results Summary

The validation of the Phenyl-Hexyl HPLC method yielded robust quantitative metrics, proving its efficacy for the routine quality control of 3-phenyl-1,2-oxathiolane 2,2-dioxide.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Precision (RSD) 2.0%0.85%Pass
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.112 < Th: 0.285Pass
Limit of Detection (LOD) S/N 30.15 ppmPass
Limit of Quantification (LOQ) S/N 10, RSD 10%0.45 ppm (RSD: 4.2%)Pass
Linearity ( R2 ) 0.9990.9998 (Range: 0.45 - 20 ppm)Pass
Accuracy (Recovery) 90.0% - 110.0%98.4% - 101.2%Pass
Method Repeatability RSD 5.0% (at trace levels)2.1%Pass

Conclusion

For the quantification of 3-phenyl-1,2-oxathiolane 2,2-dioxide, relying on standard aliphatic C18 columns introduces significant risks of co-elution and poor sensitivity. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, analysts can achieve superior orthogonal selectivity. When coupled with strict pH control of the diluent to prevent sultone hydrolysis, this method provides a highly reliable, self-validating framework that meets stringent ICH regulatory requirements for genotoxic impurity analysis.

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA Scientific Guidelines. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Scientific Guidelines. Available at:[Link]

  • Enders, D., Harnying, W., & Vignola, N. (2003). "Asymmetric Synthesis of α , γ -Substituted γ -Sultones via Allylation of Chiral Lithiated Sulfonates." European Journal of Organic Chemistry, 2003(20), 3939-3947. Available at:[Link]

Comparative

Analytical Strategies for Genotoxic Sultones: GC-MS Comparative Profiling of 3-Phenyl-1,2-oxathiolane 2,2-dioxide Degradants

Executive Summary & Regulatory Context In pharmaceutical development, cyclic sulfonate esters (sultones) are closely monitored due to their potent DNA-alkylating properties. Regulatory bodies, including the FDA and EMA,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

In pharmaceutical development, cyclic sulfonate esters (sultones) are closely monitored due to their potent DNA-alkylating properties. Regulatory bodies, including the FDA and EMA, classify these compounds as Potential Genotoxic Impurities (PGIs) and enforce a strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for patient exposure (1)[1].

This guide provides an objective comparative analysis of 3-phenyl-1,2-oxathiolane 2,2-dioxide —a sterically hindered gamma-sultone—against the industry-standard comparator, 1,3-propane sultone . By examining their degradation pathways and evaluating their performance under Gas Chromatography-Mass Spectrometry (GC-MS), this guide establishes a self-validating analytical framework for trace-level PGI quantification.

Mechanistic Degradation Profiling: Causality in Chemistry

Sultones are highly reactive electrophiles. In the presence of aqueous matrices or nucleophilic solvents (like methanol or ethanol used during API synthesis), the 1,2-oxathiolane ring undergoes nucleophilic attack, leading to ring-opening and the formation of hydroxysulfonic acids (2)[2].

The Steric Hindrance Factor: Unlike 1,3-propane sultone, which hydrolyzes rapidly due to its unhindered structure, 3-phenyl-1,2-oxathiolane 2,2-dioxide features a bulky phenyl group at the C3 position. This substitution creates significant steric hindrance, slowing the kinetics of nucleophilic attack (3)[3]. However, once degraded, the resulting 3-hydroxy-3-phenylpropane-1-sulfonic acid is highly polar and non-volatile, rendering direct GC-MS analysis impossible without prior derivatization (4)[4].

G cluster_0 Analyte: 3-Phenyl-1,2-oxathiolane 2,2-dioxide cluster_1 Comparator: 1,3-Propane Sultone Intact1 Intact Sultone (Sterically Hindered) Deg1 Hydroxysulfonic Acid (Ring-Opened) Intact1->Deg1 Hydrolysis (Slow kinetics) Prep LLE & BSTFA Derivatization Deg1->Prep Intact2 Intact Sultone (Highly Reactive) Deg2 Propanesulfonic Acid (Ring-Opened) Intact2->Deg2 Hydrolysis (Fast kinetics) Deg2->Prep GCMS GC-MS (EI-SIM) Analysis Prep->GCMS Volatile TMS Derivatives

Caption: Comparative degradation and GC-MS sample preparation workflow for genotoxic sultones.

GC-MS Analytical Performance & Quantitative Comparison

To accurately quantify these degradation products at the parts-per-million (ppm) level, the analytical method must overcome matrix suppression and analyte thermal lability. By employing Selected Ion Monitoring (SIM) mode following Liquid-Liquid Extraction (LLE), GC-MS provides superior sensitivity compared to standard LC-UV methods (5)[5].

Table 1: Physicochemical and Degradation Profile Comparison
Parameter3-Phenyl-1,2-oxathiolane 2,2-dioxide1,3-Propane Sultone (Comparator)
Structural Sterics C3-Phenyl substituted (High steric hindrance)Unsubstituted (Low steric hindrance)
Primary Degradant 3-hydroxy-3-phenylpropane-1-sulfonic acid3-hydroxypropane-1-sulfonic acid
Hydrolysis Kinetics Moderate (Stabilized by bulky phenyl group)Rapid (Highly reactive electrophile)
GC Inlet Stability Prone to thermal degradation >180°CHighly volatile, moderate thermal stability
Derivatization Need Mandatory for degradants (BSTFA silylation)Mandatory for degradants (BSTFA silylation)
Table 2: GC-MS (EI-SIM) Method Performance Summary

(Data synthesized from analogous trace-level sultone validations (6)[6])

Analyte (TMS-Derivatized Degradant)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)
3-Hydroxy-3-phenylpropane-1-sulfonic acid (di-TMS) 15.245.5>0.99894.5 - 98.2
3-Hydroxypropane-1-sulfonic acid (di-TMS) 12.840.0>0.99996.3 - 100.4

Self-Validating Experimental Protocol

As an Application Scientist, it is critical to recognize that sultone analysis is fraught with false positives caused by in-situ thermal degradation. The following protocol is engineered as a self-validating system , ensuring that the degradation products detected were present in the sample, not created during the analysis.

Step 1: Matrix Isolation via Liquid-Liquid Extraction (LLE)
  • Objective: Isolate PGIs from the bulk Active Pharmaceutical Ingredient (API).

  • Causality: Injecting high concentrations of API directly into the GC-MS causes severe matrix suppression, source fouling, and peak tailing. LLE selectively partitions the target analytes.

  • Procedure:

    • Dissolve 100 mg of the API in 5 mL of LC-MS grade water.

    • Spike with 50 µL of Internal Standard (ISTD: 1,3-propane sultone-d6, 1 µg/mL).

    • Extract with 3 × 3 mL of dichloromethane (DCM).

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature (avoid heat to prevent analyte loss).

Step 2: Anhydrous Derivatization
  • Objective: Convert polar hydroxysulfonic acids into volatile TMS derivatives.

  • Causality: The sulfonic acid and hydroxyl groups of the degradants will irreversibly adsorb to the GC liner or column phase. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.

  • Procedure:

    • Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.

    • Add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a critical catalyst to drive the silylation of the sterically hindered secondary hydroxyl group on the 3-phenyl degradant.

    • Incubate at 60°C for 30 minutes in a sealed autosampler vial.

Step 3: GC-MS Acquisition & Self-Validation Checks
  • Hardware: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Inlet Parameters: Splitless mode, Temperature set strictly to 150°C .

    • Causality Check: Standard GC methods use 250°C inlets. At >180°C, any residual intact 3-phenyl-1,2-oxathiolane 2,2-dioxide will thermally degrade in the liner, artificially inflating the degradation product peak. A 150°C inlet preserves the intact sultone while allowing the volatile TMS-derivatives to transfer to the column.

  • Oven Program: 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Acquire in SIM mode targeting specific m/z fragments for the di-TMS derivatives (e.g., m/z 73, 147, and the specific molecular ion minus methyl fragment [M-15]+).

Protocol Validation Gates (System Suitability)
  • Derivatization Efficiency Check: Monitor the chromatogram for mono-TMS vs. di-TMS peaks of the degradant. If the di-TMS to mono-TMS ratio falls below 99:1, the derivatization environment was not strictly anhydrous, and the run must be aborted.

  • Inlet Inertness Check: Inject a pure standard of intact 3-phenyl-1,2-oxathiolane 2,2-dioxide. If the di-TMS degradation peak appears in this blank run, active sites or excessive heat in the GC inlet are causing in-situ degradation. The liner must be replaced with an ultra-inert deactivated liner before proceeding.

References

  • Manivannan M, Ilayaraja P, Parthiban P. Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 2022.[Link]

  • Li X, et al. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. PubMed, 2019.[Link]

  • Oldeweme J, Klockow D. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment. ResearchGate, 2025. [Link]

  • Enders D. Asymmetric Synthesis of Sultones and Sulfonic Acid Derivatives. RWTH Aachen University, 2004. [Link]

  • ResearchGate. Determination of Low-ppm Levels of 1,4-Butane Sultone Using Liquid–Liquid Extraction and GC–MS. 2015. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-phenyl-1,2-oxathiolane2,2-dioxide proper disposal procedures

An In-Depth Guide to the Safe Disposal of 3-Phenyl-1,2-Oxathiolane-2,2-Dioxide for Laboratory Professionals Foreword: A Proactive Stance on Laboratory Safety In the fast-paced environment of research and development, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Disposal of 3-Phenyl-1,2-Oxathiolane-2,2-Dioxide for Laboratory Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and development, the lifecycle of a chemical does not end upon its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-phenyl-1,2-oxathiolane-2,2-dioxide. While specific toxicological data for this particular compound is scarce, its structural classification as a sultone—a cyclic sulfonic acid ester—demands a highly cautious approach. The procedures outlined herein are based on the well-documented reactivity and hazards of analogous compounds, such as 1,3-propanesultone, and are designed to build a culture of safety that extends beyond the product itself.

Compound Analysis: Understanding the Inherent Risks

3-Phenyl-1,2-oxathiolane-2,2-dioxide belongs to the sultone family. The defining feature of these compounds is the 1,2-oxathiolane-2,2-dioxide ring, a structure analogous to γ-butyrolactone but with a sulfonyl group replacing the carbonyl group.

Core Chemical Characteristics and Associated Hazards:

  • Electrophilic Nature: The sulfonyl group is strongly electron-withdrawing, which, combined with the inherent strain of the five-membered ring, makes the carbon atom adjacent to the ring oxygen highly susceptible to nucleophilic attack.

  • Alkylation Potential: This reactivity makes sultones potent alkylating agents. They can react with biological nucleophiles, such as the nitrogen and oxygen atoms in DNA and proteins. This mechanism is the basis for the carcinogenicity of many alkylating agents. 1,3-propanesultone, the parent compound, is classified as a Group 2B possible human carcinogen by IARC and is a known animal carcinogen.[1][2] Therefore, 3-phenyl-1,2-oxathiolane-2,2-dioxide must be handled as a potential carcinogen and mutagen.[3][4]

  • Hydrolytic Instability: Sultones react with water, undergoing hydrolysis to form the corresponding non-cyclic, and significantly less hazardous, hydroxysulfonic acid.[5][6] This reaction is the cornerstone of the chemical deactivation protocol described below. The reaction can be slow in neutral water but is accelerated by acids and, more effectively for disposal purposes, by bases.

Due to these properties, all contact should be avoided, and the substance must be handled with extreme caution.[4][7]

Essential Safety Protocols: Pre-Disposal Checklist

Before initiating any disposal procedure, a thorough safety assessment is critical. All operations must be conducted within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield if handling larger quantities.Protects against splashes of the chemical and the caustic solutions used for neutralization.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving.Prevents skin absorption, which is a key route of exposure.[3][7][8] Symptoms of skin contact may be delayed.[7]
Body Protection A long-sleeved, chemically resistant lab coat. An apron is recommended for larger quantities.Protects against contamination of personal clothing.[3]
Respiratory Protection Operations must be performed in a chemical fume hood.Prevents inhalation of any aerosols or dusts.

Ensure that an eyewash station and safety shower are readily accessible.

Chemical Deactivation: A Step-by-Step Disposal Methodology

The primary objective is to chemically transform the reactive sultone into a more stable and less hazardous substance through base-catalyzed hydrolysis. This process opens the strained ring to form the corresponding sodium salt of 3-hydroxy-3-phenylpropanesulfonic acid.

Materials:

  • Waste 3-phenyl-1,2-oxathiolane-2,2-dioxide (or solutions containing it)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution for final neutralization

  • pH indicator strips (or a calibrated pH meter)

  • Appropriately sized beaker or flask for the reaction

  • Stir bar and magnetic stir plate

  • Designated hazardous waste container, clearly labeled

Protocol:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the sultone waste on a magnetic stir plate and add a stir bar. If the waste is a solid, it can be dissolved in a minimal amount of a water-miscible solvent like acetone before proceeding, though direct addition to the base is often feasible.

  • Base-Catalyzed Hydrolysis: For each 1 gram of estimated sultone waste, slowly and with continuous stirring, add approximately 20 mL of 1 M NaOH solution. The addition should be done in portions to control any potential exotherm. This alkaline condition greatly accelerates the ring-opening hydrolysis reaction.[9]

  • Reaction and Verification: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction proceeds to completion. After 2 hours, check the pH of the solution. It should be strongly basic (pH ≥ 12.5).[10] If the pH is lower, it may indicate that the NaOH has been consumed, and more should be added until the pH remains stable in the basic range for at least 30 minutes.

  • Neutralization: Once the hydrolysis is complete, the resulting solution is still caustic and must be neutralized before final disposal. Slowly add 1 M HCl with stirring while monitoring the pH. Carefully adjust the pH to a neutral range, typically between 6 and 9, as required by your institution's waste management guidelines.

  • Final Waste Collection: Transfer the neutralized, deactivated solution to a designated hazardous waste container. The container must be sealed, in good condition, and compatible with the aqueous salt solution.[10]

  • Labeling and Disposal: Clearly label the waste container with its contents (e.g., "Hydrolyzed 3-phenyl-1,2-oxathiolane-2,2-dioxide waste, neutralized") and the date. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Never pour the treated or untreated chemical down the sewer.[4][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow of the disposal procedure, from initial hazard assessment to final waste collection.

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_deactivation Phase 2: Chemical Deactivation cluster_disposal Phase 3: Final Disposal A Identify Waste: 3-phenyl-1,2-oxathiolane-2,2-dioxide B Don Mandatory PPE (Goggles, Gloves, Lab Coat) A->B C Operate within Chemical Fume Hood B->C D Slowly add 1M NaOH (20 mL per 1g waste) with stirring C->D E Stir for >= 2 hours at room temperature D->E F Is pH >= 12.5? E->F F->D  No, add more NaOH G Slowly neutralize with 1M HCl to pH 6-9 F->G  Yes H Transfer to labeled hazardous waste container G->H I Arrange for EHS pickup H->I

Caption: Workflow for the chemical deactivation and disposal of sultone waste.

References

  • Stein, et al. (1968).Process for converting alkyl sultones to alkene sulfonic acids. U.S. Patent 3,376,336.
  • Bordwell, F. G., Osborne, C. E., & Chapman, R. D. (1959). The Hydrolysis of Sultones. The Effect of Methyl Groups on the Rates of Ring-opening Solvolyses. Journal of the American Chemical Society, 81(11), 2698–2705. Available at: [Link]

  • U.S. Environmental Protection Agency. 1,3-Propane sultone. Available at: [Link]

  • ILO and WHO (2021). International Chemical Safety Cards (ICSC): 1,3-PROPANE SULTONE. Available at: [Link]

  • National Toxicology Program (2021). 15th Report on Carcinogens: 1,3-Propane Sultone. National Institutes of Health. Available at: [Link]

  • Mustafa, A. (1953).The Chemistry of Sultones and Sultams. Chemical Reviews, 54(2), 195-223. (A general reference to the reactivity of sultones).
  • NextSDS. 3-benzyl-[3][11]oxathiolane 2,2-dioxide — Chemical Substance Information. Available at: [Link]

  • New Jersey Department of Health (2011). Right to Know Hazardous Substance Fact Sheet: 1,2-Oxathiolane, 2,2-Dioxide. Available at: [Link]

  • New Jersey Department of Health (2011). Propane Sultone - Hazardous Substance Fact Sheet. Available at: [Link]

  • Wikipedia. 1,3-Propane sultone. Available at: [Link]

  • University of Houston. Procedures for Disposal of Hazardous Waste. Available at: [Link] (A representative university guideline).

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-Phenyl-1,2-oxathiolane 2,2-dioxide

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a field-proven, self-validating system for handling 3-phenyl-1,2-oxathiolane 2,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a field-proven, self-validating system for handling 3-phenyl-1,2-oxathiolane 2,2-dioxide . This compound is a substituted γ-sultone. Like its parent compound 1,3-propanesultone, it is highly reactive and requires stringent logistical and safety frameworks to mitigate severe exposure risks.

Chemical Hazard Profile & Mechanistic Causality

To handle sultones safely, one must first understand the chemical causality of their toxicity. 3-Phenyl-1,2-oxathiolane 2,2-dioxide features a strained cyclic sulfonate ester ring. This structural tension makes the molecule highly susceptible to nucleophilic attack, functioning as a 1[1].

In biological systems, nucleophilic centers on DNA (e.g., the N7 position of guanine) and cellular proteins undergo irreversible SN​2 alkylation when exposed to sultones. This covalent modification is the direct mechanistic cause of the compound's classification as a severe 2[2].

ToxicityMechanism Sultone 3-Phenyl-1,2-oxathiolane 2,2-dioxide SN2 SN2 Ring-Opening Alkylation Sultone->SN2 Nucleophile Biological Nucleophiles (DNA/RNA/Proteins) Nucleophile->SN2 Adduct Covalent Sulfopropyl Adduct SN2->Adduct Irreversible Toxicity Mutagenesis & Cellular Toxicity Adduct->Toxicity

Caption: Mechanism of sultone toxicity via irreversible SN2 alkylation of biological nucleophiles.

Quantitative Hazard Summary
PropertyDescriptionCausality / Impact on Handling
Chemical Class Cyclic sulfonate ester (γ-sultone)Highly strained ring drives aggressive SN​2 reactions with nucleophiles.
Primary Hazard Electrophilic Alkylating AgentIrreversibly binds to biological macromolecules; requires strict barrier PPE.
Reactivity Moisture SensitiveSlowly hydrolyzes in moist air to form corrosive sulfonic acids.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive sultones. The following matrix outlines the required gear and the scientific justification for each choice.

PPE CategorySpecificationCausality / Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Sultones can permeate standard thin nitrile over extended periods. Butyl rubber provides superior chemical resistance against polar organic alkylating agents.
Eye/Face Protection Snug-fitting chemical splash goggles + Full face shield.Prevents ocular exposure to aerosols or splashes, which can cause irreversible corneal alkylation and severe tissue damage.
Body Protection Tyvek® suit or heavy-duty chemical-resistant lab coat with elastic cuffs.Eliminates the risk of dermal absorption. Sultones are readily absorbed through the skin, leading to systemic toxicity.
Respiratory Class II Type B2 Biological Safety Cabinet or dedicated chemical fume hood.Prevents inhalation of particulates or vapors. Aerosolization during weighing poses severe carcinogenic risks.

Operational Workflow & Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the operation must be verifiable before proceeding to the next.

Workflow Pre Phase 1: Preparation Verify Hood & Don PPE Weigh Phase 2: Dispensing Weigh in Closed System Pre->Weigh React Phase 3: Reaction Execute under Inert Gas Weigh->React Quench Phase 4: Decontamination Quench with Nucleophile React->Quench Waste Phase 5: Disposal Collect Aqueous Waste Quench->Waste

Caption: Step-by-step operational and disposal workflow for handling reactive sultones.

Phase 1: Pre-Operational Setup
  • Airflow Validation: Verify that the chemical fume hood is fully operational with a face velocity of at least 0.5 m/s (100 fpm).

  • Workspace Clearance: Clear the workspace of all incompatible materials, particularly 3[3].

  • PPE Integrity Check: Don all mandatory PPE. Self-Validation Step: Inflate the outer butyl rubber gloves manually to check for pinhole leaks before putting them on.

Phase 2: Dispensing and Weighing
  • Aerosol Mitigation: Utilize a static eliminator (e.g., an antistatic ionizer fan) near the balance to prevent the aerosolization of the powder.

  • Closed-System Weighing: Weigh the 3-phenyl-1,2-oxathiolane 2,2-dioxide inside a closed system, such as a localized weighing enclosure or a glovebox, to eliminate inhalation risks.

  • Sealed Transfer: Seal the weighing vessel tightly before transferring it to the primary reaction hood.

Phase 3: Reaction Execution
  • Solvation: Dissolve the sultone in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or tetrahydrofuran) directly within the fume hood.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Sultones are moisture-sensitive and will 2 to form corrosive sulfonic acids[2].

Decontamination, Quenching, and Disposal Plan

Sultones are highly stable in organic waste streams. They must be chemically deactivated (quenched) prior to disposal to prevent downstream exposure and environmental contamination. The goal is to 4[4], converting the toxic alkylating agent into a benign sulfonic acid salt.

Step-by-Step Decontamination Protocol
  • Prepare Quenching Agent: Prepare a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Thiosulfate is the preferred reagent because it is a highly effective, soft nucleophile that rapidly attacks the sultone ring without the severe causticity and exothermic risks of strong bases like 1M NaOH.

  • Execute Quench: Carefully add the thiosulfate solution to the reaction vessel, contaminated glassware, and any residual chemical.

  • Incubation: Allow the mixture to stir vigorously at room temperature for a minimum of 12 to 24 hours. This extended timeframe ensures complete SN​2 ring-opening.

  • Self-Validation of Quench: Check the pH of the solution after 24 hours. A stable, neutral pH validates that the electrophilic sultone has been fully consumed and no further acidic hydrolysis is occurring.

  • Waste Disposal: Transfer the deactivated aqueous waste to a designated, clearly labeled hazardous waste container. Never mix unquenched sultone waste with general organic waste or acidic streams, as this can 3[3].

References

  • Title: RoC Profile: 1,3-Propane Sultone Source: National Toxicology Program (NIH) URL: [Link]

  • Title: Propane Sultone - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Method for the preparation of 1,3-propane disulfonic acid compounds (EP1646659B1)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1,2-oxathiolane2,2-dioxide
Reactant of Route 2
3-phenyl-1,2-oxathiolane2,2-dioxide
© Copyright 2026 BenchChem. All Rights Reserved.